Product packaging for 2-Bromo-1-iodo-4-methylbenzene(Cat. No.:CAS No. 71838-16-9)

2-Bromo-1-iodo-4-methylbenzene

Cat. No.: B047834
CAS No.: 71838-16-9
M. Wt: 296.93 g/mol
InChI Key: PLAKKSAFIZVHJP-UHFFFAOYSA-N
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Description

| 2-Bromo-1-iodo-4-methylbenzene is a highly versatile and valuable building block in organic synthesis, particularly esteemed for its utility in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The compound features both bromo and iodo substituents on the benzene ring, which exhibit differential reactivity due to the distinct bond strengths and electronic properties of carbon-halogen bonds. Iodine, being a better leaving group, undergoes oxidative addition with palladium catalysts more readily than bromine, enabling sequential and selective functionalization for the construction of complex biaryl and heterobiaryl structures. This selectivity is crucial in pharmaceutical research for the synthesis of drug candidates, agrochemicals, and materials science applications, where precise control over molecular architecture is required. The methyl group at the 4-position further modulates electronic and steric properties, influencing reactivity and facilitating the study of substituent effects in reaction mechanisms. Researchers leverage this compound to explore new synthetic pathways, develop novel catalysts, and create advanced materials with tailored properties. Its role in accelerating the discovery of bioactive molecules and functional materials underscores its significance in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrI B047834 2-Bromo-1-iodo-4-methylbenzene CAS No. 71838-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAKKSAFIZVHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347849
Record name 3-Bromo-4-iodotoluene
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71838-16-9
Record name 3-Bromo-4-iodotoluene
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Record name 3-Bromo-4-iodotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), a valuable halogenated aromatic intermediate in organic synthesis. This document details its synthesis via the Sandmeyer reaction, summarizes its key physical and chemical properties, and explores its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Chemical Identity and Properties

This compound, also known as 3-bromo-4-iodotoluene, is a substituted aromatic compound featuring bromine, iodine, and a methyl group on the benzene ring. Its unique substitution pattern makes it a versatile building block in cross-coupling reactions and other transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71838-16-9[1][2][3][4][5][6][7]
Molecular Formula C₇H₆BrI[1][2][7]
Molecular Weight 296.93 g/mol [1][2]
Boiling Point 266.7 °C at 760 mmHg[2]
Density 2.062 g/cm³[2]
Refractive Index 1.636[2]
Flash Point 115.1 °C[2]

Table 2: Spectroscopic Data

SpectrumData
¹H NMR Specific experimental data is not readily available in public spectral databases.
¹³C NMR Specific experimental data is not readily available in public spectral databases.
IR Specific experimental data is not readily available in public spectral databases.

Note: While commercial suppliers may possess spectroscopic data, it is not consistently available in the public domain. Researchers are advised to acquire analytical data upon synthesis or purchase.

Synthesis of this compound

The primary synthetic route to this compound is the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides via a diazonium salt intermediate. The starting material for this synthesis is 2-bromo-4-methylaniline.

Synthesis Pathway

The synthesis proceeds in two main stages: the diazotization of 2-bromo-4-methylaniline to form the corresponding diazonium salt, followed by the substitution of the diazonium group with iodine using potassium iodide.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product 2_bromo_4_methylaniline 2-Bromo-4-methylaniline diazonium_salt 2-Bromo-4-methylbenzenediazonium chloride 2_bromo_4_methylaniline->diazonium_salt Diazotization (0-5 °C) NaNO2 Sodium Nitrite (NaNO₂) NaNO2->diazonium_salt HCl Hydrochloric Acid (HCl) HCl->diazonium_salt product This compound diazonium_salt->product Sandmeyer Reaction KI Potassium Iodide (KI) KI->product Application_Workflow Application in 2-Arylbenzoxazole Synthesis start_materials This compound + Aldoxime reaction Copper-Catalyzed Cross-Coupling Reaction start_materials->reaction catalyst Copper Catalyst + Ligand (e.g., DMEDA) catalyst->reaction product 2-Arylbenzoxazole Derivative reaction->product

References

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene (CAS: 71838-16-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-methylbenzene, a versatile halogenated aromatic compound. It serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application in cross-coupling reactions.

Core Compound Data

Chemical Identity and Properties

This compound is a substituted toluene derivative featuring both a bromine and an iodine atom on the aromatic ring. This unique substitution pattern provides differential reactivity, making it a valuable building block for sequential and site-selective chemical modifications.

PropertyValue
CAS Number 71838-16-9
Molecular Formula C₇H₆BrI
Molecular Weight 296.93 g/mol
Density 2.062 g/cm³
Boiling Point 266.7 °C at 760 mmHg
Flash Point 115.1 °C
Refractive Index 1.636
InChI Key PLAKKSAFIZVHJP-UHFFFAOYSA-N
SMILES Cc1ccc(I)c(Br)c1

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization. This differential reactivity is highly advantageous in multi-step syntheses.

Key Reactions:

  • Sonogashira Coupling: The reaction of the aryl iodide with a terminal alkyne to form a carbon-carbon triple bond.

  • Suzuki Coupling: The coupling of the aryl halide with a boronic acid or ester to form a carbon-carbon single bond.

  • Heck Coupling: The reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting with an amine.

These reactions enable the introduction of a wide range of functional groups, making this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Experimental Protocols

Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a typical Sonogashira coupling reaction to selectively react at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous toluene and triethylamine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-bromo-4-methyl-1-(phenylethynyl)benzene.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Pd(PPh₃)₂Cl₂, CuI B Add Solvents: Anhydrous Toluene Triethylamine A->B Inert Atmosphere C Add Phenylacetylene B->C Stir D Heat to 70°C (4-6 hours) C->D E Monitor by TLC D->E F Cool & Dilute (Ethyl Acetate) E->F G Filter through Celite F->G H Aqueous Wash (NH₄Cl, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the Sonogashira coupling of this compound.

Logical Relationship in Sequential Cross-Coupling

Sequential_Coupling Start This compound Reaction1 Sonogashira Coupling (Reacts at Iodine site) Start->Reaction1 Intermediate 2-Bromo-4-methyl-1-(alkynyl)benzene Reaction1->Intermediate Reaction2 Suzuki Coupling (Reacts at Bromine site) Intermediate->Reaction2 Product Disubstituted Toluene Derivative Reaction2->Product

Caption: Selective sequential cross-coupling strategy using this compound.

References

physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on a benzene ring, offers a platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1]
CAS Number 71838-16-9[1][2][3]
Appearance Clear, light yellow to brown liquid[1]
Boiling Point 133 °C at 22 mmHg[1]
266.7 °C at 760 mmHg[1]
Density ~2.08 g/cm³[1]
Refractive Index ~1.65[1]
Storage Temperature 2-8°C[2]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available precursor, 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2-bromo-4-methylaniline followed by an in-situ reaction with an iodide source.

Materials:

  • 2-Bromo-4-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium sulfite to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: Distillation under reduced pressure is an effective method for purifying the liquid product. The fraction collected at 133 °C and 22 mmHg will yield pure this compound.[1]

  • Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate is recommended.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification A 2-Bromo-4-methylaniline B Diazonium Salt Formation A->B 1. HCl, NaNO2 2. 0-5 °C C Iodination B->C KI D Crude this compound C->D Work-up E Purified this compound D->E Vacuum Distillation or Column Chromatography

A schematic overview of the synthesis and purification process for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (Ar-H): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromo, iodo, and methyl substituents.

  • Methyl Protons (-CH₃): A singlet in the region of δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: Six signals in the range of δ 120-145 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the halogens. The carbon bearing the methyl group and the remaining aromatic carbons will also have characteristic chemical shifts.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.

  • C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.

  • C-I stretching: An absorption at lower wavenumbers, generally below 500 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (¹²⁷I). The M⁺ and M+2 peaks will be observed with nearly equal intensity.

  • Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br)⁺, an iodine radical (M-I)⁺, and a methyl radical (M-CH₃)⁺. Further fragmentation of the aromatic ring can also be observed.

Chemical Reactivity and Applications

This compound is a valuable substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in oxidative addition to transition metal catalysts) allows for selective and sequential reactions.

Cross-Coupling Reactions
  • Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of this compound with an organoboron compound. By carefully selecting the reaction conditions, it is possible to selectively react at the C-I position while leaving the C-Br bond intact for subsequent transformations.

  • Sonogashira Coupling: The palladium/copper co-catalyzed coupling with a terminal alkyne can also be performed selectively at the more reactive C-I bond.[4]

  • Heck Coupling: The palladium-catalyzed reaction with an alkene can be utilized to introduce a vinyl group onto the aromatic ring, again with the potential for regioselective reaction at the C-I position.

Reactivity_Diagram cluster_reactivity Reactivity of this compound Start This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu catalyst Heck Heck Coupling (with R-CH=CH₂) Start->Heck Pd catalyst Product_Suzuki 2-Bromo-4-methyl-1-arylbenzene Suzuki->Product_Suzuki Product_Sonogashira 2-Bromo-1-alkynyl-4-methylbenzene Sonogashira->Product_Sonogashira Product_Heck 2-Bromo-1-vinyl-4-methylbenzene Heck->Product_Heck

Key cross-coupling reactions involving this compound.

Conclusion

This compound is a synthetically useful building block with well-defined physicochemical properties. Its preparation via the Sandmeyer reaction is a reliable method, and its purification can be achieved through standard laboratory techniques. The distinct spectroscopic signatures of this compound allow for its unambiguous identification. The presence of two different halogen atoms with varying reactivity makes it an attractive substrate for selective cross-coupling reactions, enabling the synthesis of a wide range of more complex molecules for applications in drug discovery and materials science. This guide provides the foundational information required for researchers to effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Profile of 2-Bromo-1-iodo-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis. This guide is intended for professionals in the fields of chemical research, drug development, and materials science who may be working with or synthesizing this molecule.

Introduction

This compound is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring. Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds. This guide aims to fill the current data gap by providing reliable predicted spectroscopic information.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region.

Predicted Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
~7.65Doublet1HH-3
~7.35Doublet of Doublets1HH-5
~6.95Doublet1HH-6
~2.40Singlet3H-CH₃

Table 1: Predicted ¹H NMR data for this compound.

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.

Predicted Chemical Shift (δ) [ppm] Assignment
~141.0C-1
~139.5C-4
~134.0C-3
~131.0C-5
~129.0C-6
~95.0C-2
~22.0-CH₃

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

**Predicted Wavenumber (cm⁻¹) **Intensity Assignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600-1450StrongAromatic C=C skeletal vibrations
~1450-1370Medium-CH₃ bending
~1100-1000StrongC-Br stretch
~850-800StrongOut-of-plane C-H bending (aromatic)
~600-500MediumC-I stretch

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Relative Abundance (%) Assignment
296/298High[M]⁺ (Molecular ion) with characteristic bromine isotope pattern
217Moderate[M-Br]⁺
169Moderate[M-I]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Table 4: Predicted major mass spectral fragments for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and will likely produce significant fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared Spectroscopy (IR) Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Connectivity & Structure Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure of this compound Data_Integration->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a valuable resource for researchers by presenting a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. While experimental data is not currently available in the public domain, these predictions, coupled with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound. The logical workflow further aids in structuring the analytical process for similar research endeavors.

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-iodo-4-methylbenzene, a versatile dihalogenated aromatic compound. Due to the differential reactivity of its bromine and iodine substituents, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its synthesis, explores its reactivity in key transformations such as cross-coupling reactions and lithiation, and discusses its overall stability. Experimental protocols and quantitative data are presented to aid in the practical application of this compound in a research and development setting.

Introduction

This compound, also known as 3-bromo-4-iodotoluene, is a disubstituted aromatic compound featuring two different halogen atoms ortho to each other on a toluene scaffold. This substitution pattern imparts distinct reactivity at the C1 and C2 positions, making it a strategic intermediate for sequential and regioselective functionalization. The presence of both a bromine and an iodine atom allows for selective participation in a variety of cross-coupling reactions, leveraging the well-established reactivity difference between aryl iodides and aryl bromides. This guide aims to be a key resource for chemists utilizing this compound in complex synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 71838-16-9[1]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [2]
Appearance Light yellow to brown clear liquid[3]
Boiling Point 266.7 °C at 760 mmHg[2]
Melting Point 265-267 °C[3]
Density 2.062 - 2.08 g/cm³[3]
Refractive Index 1.636 - 1.65[3]
Storage Temperature 2-8°C, protect from light[2]

Synthesis and Experimental Protocol

The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-methylaniline.

Synthesis via Diazotization of 2-Bromo-4-methylaniline

This procedure involves the diazotization of the amino group of 2-bromo-4-methylaniline, followed by substitution with iodide.

Synthesis_of_2_Bromo_1_iodo_4_methylbenzene start 2-Bromo-4-methylaniline reagents 1. NaNO₂, HCl (aq), 0-5 °C 2. KI (aq) start->reagents Diazotization & Iodination product This compound reagents->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

  • Step 1: Diazotization

    • Dissolve 2-bromo-4-methylaniline (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.2 eq) while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Step 2: Iodination

    • To the cold diazonium salt solution, add an aqueous solution of potassium iodide (1.5 eq).

    • Allow the reaction mixture to stir and warm to room temperature overnight.

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product as a brown oil.

    • Purify the crude product by distillation to obtain this compound as a light yellow liquid.[4]

Reactivity Profile

The primary determinant of the reactivity of this compound is the difference in the carbon-halogen bond strengths (C-I < C-Br). This allows for highly regioselective reactions, with the C-I bond being significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This class of reactions is the most significant for this compound, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling_Reactivity substrate This compound suzuki Suzuki Coupling (Ar-B(OH)₂) substrate->suzuki Pd catalyst, Base (Selective at C-I) sonogashira Sonogashira Coupling (R-C≡CH) substrate->sonogashira Pd/Cu catalyst, Base (Selective at C-I) heck Heck Coupling (Alkene) substrate->heck Pd catalyst, Base (Selective at C-I) negishi Negishi Coupling (R-ZnX) substrate->negishi Pd or Ni catalyst (Selective at C-I) product1 2-Bromo-1-aryl-4-methylbenzene suzuki->product1 product2 2-Bromo-1-(alkynyl)-4-methylbenzene sonogashira->product2 product3 2-Bromo-1-(alkenyl)-4-methylbenzene heck->product3 product4 2-Bromo-1-alkyl/aryl-4-methylbenzene negishi->product4

Caption: Regioselective cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. In the case of this compound, the reaction with an arylboronic acid will selectively occur at the C-I bond.

  • General Reaction Conditions:

    • Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources.

    • Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent: Toluene, dioxane, DMF, or aqueous mixtures.

    • Temperature: Room temperature to reflux.

4.1.2. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is highly selective for the C-I bond of this compound.

  • General Reaction Conditions:

    • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

    • Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).

    • Solvent: THF, DMF, or the amine base itself.

    • Temperature: Typically room temperature to 60 °C.

4.1.3. Other Cross-Coupling Reactions

The C-I bond of this compound is also expected to be more reactive in other palladium-catalyzed cross-coupling reactions such as the Heck, Negishi, and Buchwald-Hartwig amination reactions, allowing for the selective introduction of alkenyl, alkyl/aryl, and amino groups, respectively.

Halogen-Metal Exchange and Lithiation

Treatment of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, is expected to result in a selective halogen-metal exchange at the more labile C-I bond, forming a lithiated intermediate. This in situ generated organolithium species can then be trapped with various electrophiles.

Lithiation_Reaction substrate This compound reagent n-BuLi or t-BuLi Low Temperature substrate->reagent I/Li Exchange intermediate 2-Bromo-1-lithio-4-methylbenzene (in situ) reagent->intermediate electrophile Electrophile (E+) intermediate->electrophile Trapping product 2-Bromo-1-E-4-methylbenzene electrophile->product

Caption: Selective lithiation and subsequent electrophilic trapping.

  • General Reaction Conditions:

    • Reagent: n-Butyllithium or t-butyllithium.

    • Solvent: Anhydrous ethereal solvents such as THF or diethyl ether.

    • Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent side reactions.

    • Electrophiles: A wide range of electrophiles can be used, including aldehydes, ketones, CO₂, and alkyl halides.

Halogen Dance Rearrangement

Under strongly basic conditions, particularly with lithium amide bases at non-cryogenic temperatures, dihaloarenes can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the aromatic ring.[5] This proceeds through a series of deprotonation and halogen-metal exchange steps. For this compound, this could potentially lead to isomeric dihalotoluenes. The propensity for this rearrangement depends on the specific base, solvent, and temperature used.

Stability

The stability of this compound is an important consideration for its storage and handling.

Thermal Stability

Halogenated aromatic compounds are generally thermally stable. This compound has a high boiling point, suggesting it can withstand elevated temperatures for short periods. However, prolonged heating, especially in the presence of catalysts or impurities, may lead to decomposition. Thermal decomposition of similar brominated compounds can lead to the formation of hydrogen bromide and other hazardous byproducts.

Photochemical Stability

Aromatic compounds with carbon-halogen bonds, particularly C-I bonds, can be susceptible to photochemical degradation upon exposure to UV light. This can involve homolytic cleavage of the C-I bond to form radical species. Therefore, it is recommended to store this compound protected from light.[2]

Chemical Stability

The compound is stable under neutral and acidic conditions. It is reactive towards strong bases, as discussed in the context of halogen-metal exchange and halogen dance reactions. It is also incompatible with strong oxidizing agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond, allows for predictable and regioselective functionalization through a variety of cross-coupling reactions and halogen-metal exchange. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective application in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

A Technical Guide to the Solubility of 2-Bromo-1-iodo-4-methylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2-Bromo-1-iodo-4-methylbenzene. A comprehensive understanding of a compound's solubility is fundamental for its application in synthesis, formulation, and various analytical procedures.

Introduction to this compound

Physicochemical Properties:

  • Molecular Formula: C₇H₆BrI

  • Molecular Weight: 296.93 g/mol

  • IUPAC Name: 2-bromo-4-iodo-1-methylbenzene

Quantitative Solubility Data

The determination of quantitative solubility is essential for predicting the behavior of this compound in various solvent systems. The following table is presented as a template for the systematic recording of experimentally determined solubility data. It is recommended to measure solubility at a standard temperature, such as 25°C, for comparability.

Table 1: Quantitative Solubility of this compound

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 mL)Method of Determination
Alcohols MethanolData not availableData not availableGravimetric
EthanolData not availableData not availableGravimetric
IsopropanolData not availableData not availableGravimetric
Ketones AcetoneData not availableData not availableGravimetric
Methyl Ethyl KetoneData not availableData not availableGravimetric
Ethers Diethyl EtherData not availableData not availableGravimetric
Tetrahydrofuran (THF)Data not availableData not availableGravimetric
Esters Ethyl AcetateData not availableData not availableGravimetric
Aromatic Hydrocarbons TolueneData not availableData not availableGravimetric
Halogenated Hydrocarbons DichloromethaneData not availableData not availableGravimetric
ChloroformData not availableData not availableGravimetric

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a widely used, reliable technique for determining the solubility of a solid compound in a solvent.[1][2] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Attach a syringe filter to the syringe and discard the first small portion of the filtrate to saturate the filter material.

    • Dispense a known volume of the filtered saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.

    • Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing cycles until a constant mass is achieved.[2]

3.3. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL)] x 100

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Analysis and Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 proc1 Withdraw a known volume of supernatant prep3->proc1 proc2 Filter through a 0.45 µm syringe filter proc1->proc2 proc3 Transfer filtrate to a pre-weighed evaporation dish proc2->proc3 an1 Evaporate solvent in a drying oven proc3->an1 an2 Cool in desiccator and weigh the residue an1->an2 an3 Repeat drying and weighing until constant mass an2->an3 an4 Calculate solubility (g/100 mL) an3->an4

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound will be governed by the principle of "like dissolves like."[4] Solvents with similar polarity to the solute are generally more effective at dissolving it. The presence of polarizable halogen atoms and a nonpolar methylbenzene framework suggests that this compound will exhibit moderate polarity. Therefore, it is expected to have higher solubility in solvents of intermediate polarity, such as dichloromethane and ethyl acetate, and lower solubility in highly polar solvents like water or nonpolar solvents like hexane. Temperature is another critical factor, with solubility typically increasing with a rise in temperature for most solid solutes.

References

hazards and safety precautions for 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), a versatile halogenated aromatic compound used as an intermediate in organic synthesis. This document is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe and responsible use of this chemical. The guide summarizes key hazard information, physical and chemical properties, personal protective equipment (PPE) recommendations, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1]

Hazard Pictogram:

  • alt text

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[1]

Physical and Chemical Properties

While some physical properties can vary between isomers, the following table summarizes available data for this compound and its related isomers.

PropertyValueSource
CAS Number 71838-16-9[4]
Molecular Formula C₇H₆BrI[1][4]
Molecular Weight 296.93 g/mol [1]
Physical Form Liquid[5]
Boiling Point 266.7 °C at 760 mmHg
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[4][5]

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for its safe handling in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[8][10] Ensure gloves are inspected before use and changed if contaminated.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If exposure limits are exceeded, a full-face respirator may be necessary.[8]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Verify Fume Hood Functionality PPE->FumeHood Dispense 4. Dispense Chemical in Fume Hood FumeHood->Dispense Reaction 5. Perform Experiment Dispense->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste 7. Dispose of Halogenated Organic Waste Decontaminate->Waste RemovePPE 8. Remove PPE Waste->RemovePPE Spill Spill Response Exposure Exposure Response

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Accidental Release Measures
  • Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure the area is well-ventilated.

  • Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7] Contact emergency services and the institutional safety office.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen iodide.[4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents and protect from light.[5] Recommended storage temperature is between 2-8°C.[4][5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[10] Do not dispose of down the drain.[7][10]

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily as a skin, eye, and respiratory irritant. While quantitative toxicity data is limited, a thorough understanding of its properties and adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene, a key halogenated aromatic intermediate in organic synthesis. The document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and the historical context of its preparation through the well-established Sandmeyer reaction. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state and melting point from commercial suppliers, with some listing it as a liquid and others providing a high melting point. This may indicate variability in purity or reporting errors.

PropertyValueSource
Molecular Formula C₇H₆BrI--INVALID-LINK--
Molecular Weight 296.93 g/mol --INVALID-LINK--
CAS Number 71838-16-9--INVALID-LINK--
Appearance Yellow to Brown Liquid--INVALID-LINK--
Boiling Point 266.7 °C at 760 mmHg--INVALID-LINK--
Melting Point 265-267 °C (Note: This high value from a commercial source is inconsistent with its description as a liquid and should be treated with caution)--INVALID-LINK--
Purity ≥ 97% (commercially available)--INVALID-LINK--

Historical Context and Discovery

The Sandmeyer reaction provides a versatile method for the conversion of primary aromatic amines into a wide variety of functional groups, including halogens, through the formation of a diazonium salt intermediate.[1] The ability to introduce iodo and bromo groups onto an aromatic ring with high regioselectivity, starting from a readily available aniline precursor, has made this reaction indispensable in synthetic organic chemistry.

The synthesis of polysubstituted aromatic compounds like this compound is driven by the need for complex building blocks in the preparation of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of this molecule makes it a valuable intermediate in cross-coupling reactions, where the differential reactivity of the bromo and iodo substituents can be exploited for sequential bond formation.

Synthetic Workflow

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-bromo-4-methylaniline. The first step is the diazotization of the aniline to form the corresponding diazonium salt. This is followed by a Sandmeyer-type iodination reaction where the diazonium group is displaced by an iodide ion.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Sandmeyer Iodination 2_bromo_4_methylaniline 2-Bromo-4-methylaniline diazonium_salt 2-Bromo-4-methylbenzenediazonium Chloride 2_bromo_4_methylaniline->diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C product This compound diazonium_salt->product KI, H₂O

References

An In-depth Technical Guide to 2-bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene, a versatile halogenated aromatic compound. It serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in regioselective cross-coupling reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 71838-16-9AOBChem USA[2]
Molecular Formula C₇H₆BrIAOBChem USA[2]
Molecular Weight 296.93 g/mol PubChem[1]
Physical Form Not specified, likely a solid or liquid-
Storage Temperature 2-8°CAOBChem USA[2]

Safety Information: this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound can be effectively achieved from the commercially available starting material, 4-bromo-2-methylaniline (4-bromo-2-toluidine), via a Sandmeyer-type diazotization-iodination reaction. This two-step process involves the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide.

Synthesis_Workflow start 4-Bromo-2-methylaniline diazotization Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) start->diazotization diazonium 4-Bromo-2-methylbenzenediazonium Sulfate (intermediate) diazotization->diazonium iodination Iodination (KI, H₂O) diazonium->iodination product This compound iodination->product workup Work-up and Purification (Extraction, Chromatography) product->workup final_product Pure Product workup->final_product

Synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 4-bromo-2-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromo-2-methylaniline in a solution of concentrated sulfuric acid and water. While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases. Cool the mixture to room temperature and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H NMR
CH₃~2.3s-
Ar-H7.0 - 7.8m-
¹³C NMR
CH₃~20
C-I~95
C-Br~120
C-CH₃~140
Ar-C-H128 - 138

Applications in Regioselective Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds (the C-I bond being more reactive towards oxidative addition to Pd(0)) allows for regioselective functionalization.

Regioselective Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. By carefully controlling the reaction conditions, it is possible to selectively couple at the iodine-bearing position of this compound.

Suzuki_Coupling start This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->conditions reagents Arylboronic Acid (R-B(OH)₂) reagents->conditions product 2-Bromo-4-methyl-1,1'-biphenyl Derivative conditions->product Selective C-I activation

Regioselective Suzuki Coupling Reaction.

Experimental Protocol: Regioselective Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Regioselective Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between an organohalide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The higher reactivity of the C-I bond facilitates selective coupling at this position.

Sonogashira_Coupling start This compound conditions Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) start->conditions reagents Terminal Alkyne (R-C≡CH) reagents->conditions product 1-(Alk-1-yn-1-yl)-2-bromo-4-methylbenzene conditions->product Selective C-I activation

Regioselective Sonogashira Coupling Reaction.

Experimental Protocol: Regioselective Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

  • Add this compound, the terminal alkyne (1.2 equivalents), and the base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its distinct halogen atoms allow for sequential and regioselective functionalization through powerful cross-coupling methodologies, making it an attractive starting material for the synthesis of a wide range of complex organic molecules for the pharmaceutical and materials science industries. The experimental protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in various cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization, enabling the sequential introduction of different substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications

The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions, including:

  • Regioselective Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by selectively reacting the C-I bond with boronic acids, leaving the C-Br bond intact for further transformations.

  • Regioselective Sonogashira Coupling: Synthesis of substituted alkynes through the selective coupling of terminal alkynes at the C-I position.

  • Regioselective Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by selectively reacting the C-I bond with amines.

  • Sequential and One-Pot Cross-Coupling Reactions: Leveraging the differential reactivity to perform multiple, distinct coupling reactions in a single reaction vessel, enhancing synthetic efficiency.

  • Synthesis of Carbazoles: A multi-step synthesis involving an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation or a subsequent Suzuki coupling and cyclization to form the carbazole scaffold.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst preferentially undergoes oxidative addition into the C-I bond of this compound. This allows for the selective synthesis of 2-bromo-4-methyl-1,1'-biphenyl derivatives.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-1,1'-biphenyl

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Bromo-4-methyl-1,1'-biphenyl reactant1->product reactant2 Phenylboronic acid reactant2->product reagents Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C

Caption: Regioselective Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Quantitative Data:

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃Toluene/H₂O801292
4-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O801289
4-Trifluoromethylphenylboronic acid3Cs₂CO₃Dioxane/H₂O901685

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond. This provides a straightforward route to 2-bromo-1-(alkynyl)-4-methylbenzene derivatives.

Experimental Protocol: Synthesis of 2-Bromo-1-(phenylethynyl)-4-methylbenzene

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Bromo-1-(phenylethynyl)-4-methylbenzene reactant1->product reactant2 Phenylacetylene reactant2->product reagents PdCl2(PPh3)2, CuI, Et3N THF, rt

Caption: Regioselective Sonogashira Coupling.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Quantitative Data:

Alkyne PartnerCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylacetylene24Et₃NTHFrt695
1-Hexyne24Et₃NTHFrt891
Trimethylsilylacetylene24DiisopropylamineTHFrt693

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines. The selective reaction at the C-I bond of this compound allows for the preparation of N-substituted 2-bromo-4-methylanilines.

Experimental Protocol: Synthesis of N-Phenyl-2-bromo-4-methylaniline

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product reactant1 This compound product N-Phenyl-2-bromo-4-methylaniline reactant1->product reactant2 Aniline reactant2->product reagents Pd2(dba)3, XPhos, NaOtBu Toluene, 100 °C

Caption: Regioselective Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Aniline (1.2 mmol, 111.7 mg, 0.11 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • XPhos (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.

Quantitative Data:

Amine PartnerCatalyst Loading (mol% Pd)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aniline1.5XPhosNaOtBuToluene1001888
Morpholine1.5XPhosNaOtBuToluene1001891
Benzylamine1.5RuPhosK₃PO₄Dioxane1102485

Application Note 4: Sequential Cross-Coupling Reactions

A significant advantage of this compound is its suitability for sequential, one-pot cross-coupling reactions. By carefully selecting the reaction conditions, one can first perform a coupling reaction at the C-I bond and subsequently, in the same pot, initiate a second coupling at the C-Br bond. This strategy significantly improves synthetic efficiency by reducing the number of purification steps.

Experimental Workflow: One-Pot Sequential Sonogashira/Suzuki Coupling

Sequential_Coupling_Workflow start Start: this compound step1 Step 1: Sonogashira Coupling (Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF, rt) start->step1 intermediate Intermediate: 2-Bromo-1-(phenylethynyl)-4-methylbenzene step1->intermediate step2 Step 2: Suzuki Coupling (Add Phenylboronic acid, Pd(PPh3)4, K2CO3, H2O, Heat) intermediate->step2 product Final Product: 4-Methyl-1-phenyl-2-(phenylethynyl)-1,1'-biphenyl step2->product

Caption: One-Pot Sequential Sonogashira/Suzuki Coupling.

Application Note 5: Synthesis of Substituted Carbazoles

This compound can be used as a starting material for the synthesis of substituted carbazoles. The synthetic route involves an initial Buchwald-Hartwig amination to introduce an amino group, followed by a Suzuki coupling to form a 2-aminobiphenyl intermediate. This intermediate can then undergo an intramolecular cyclization to form the carbazole ring system.

Logical Pathway for Carbazole Synthesis

Carbazole_Synthesis_Pathway start This compound step1 Buchwald-Hartwig Amination (e.g., with Aniline) start->step1 intermediate1 N-(2-Bromo-4-methylphenyl)aniline step1->intermediate1 step2 Suzuki Coupling (e.g., with Phenylboronic acid) intermediate1->step2 intermediate2 N-(4-Methyl-[1,1'-biphenyl]-2-yl)aniline step2->intermediate2 step3 Intramolecular C-H Amination (Pd-catalyzed) intermediate2->step3 product Methyl-substituted Carbazole step3->product

Caption: Synthetic Pathway to Carbazoles.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. The distinct reactivity of its two halogen atoms provides a powerful tool for the regioselective and sequential construction of complex organic molecules. The protocols and application notes provided herein offer a guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of pharmaceutical and materials science research.

Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-iodo-4-methylbenzene in Suzuki coupling reactions. This versatile dihalogenated aromatic compound serves as an excellent substrate for selective and sequential cross-coupling reactions, enabling the synthesis of complex biaryl and polyaryl structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] The reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[2]

This compound is a particularly valuable building block in Suzuki coupling reactions due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[3] This reactivity difference allows for a high degree of chemoselectivity, enabling the selective coupling at the iodine position while leaving the bromine intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient construction of unsymmetrical biaryl compounds and more complex molecular architectures.

Data Presentation: Chemoselective Suzuki Coupling of this compound

The selective mono- and di-coupling of this compound with an arylboronic acid is highly dependent on the reaction conditions. The following tables summarize the expected product distribution based on studies of the closely related 1-bromo-4-iodobenzene, which provides a strong predictive model for the behavior of this compound.

Table 1: Influence of Temperature on Product Selectivity

EntryTemperature (°C)Arylboronic Acid (Equivalents)Mono-coupled Product (mol%)Di-coupled Product (mol%)Unreacted Substrate (mol%)
1701.0HighLow to ModerateLow
201.0Moderate to HighLowHigh

Note: The mono-coupled product refers to the coupling at the iodine position. Lower temperatures generally favor higher selectivity for the mono-coupled product by minimizing the competing reaction at the less reactive C-Br bond.[4]

Table 2: General Reaction Parameters for Selective Mono-coupling

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
Base K₃PO₄, Na₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Temperature 0 - 70 °C (lower temperatures favor selectivity)
Reaction Time 2 - 24 hours

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of this compound

This protocol describes a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid at the iodine position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.

Protocol 2: Sequential Di-Suzuki Coupling

The mono-coupled product obtained from Protocol 1 can be used as a substrate for a second Suzuki coupling reaction at the bromine position.

Procedure:

  • Follow the same procedure as in Protocol 1, using the purified mono-coupled product as the starting aryl halide.

  • A different arylboronic acid can be used for the second coupling to generate an unsymmetrical biaryl product.

  • Higher reaction temperatures (e.g., 90-100 °C) may be required to facilitate the coupling at the less reactive C-Br bond.

Mandatory Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_A R-Pd(II)L2-X OA->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R-Pd(II)L2-R' Transmetalation->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Regeneration Product R-R' RE->Product RX R-X RX->OA R_B R'-B(OH)2 R_B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst: Pd(PPh3)4 A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Degassed Solvent: Dioxane/Water C->D E Heat and Stir: (e.g., 70°C, 12h) D->E F Monitor Progress: TLC or GC-MS E->F G Quench and Extract: Add water, extract with organic solvent F->G H Dry and Concentrate G->H I Purify: Column Chromatography H->I J Isolated Product I->J

Caption: Experimental workflow for selective Suzuki coupling.

References

2-Bromo-1-iodo-4-methylbenzene: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural feature, possessing both a bromine and an iodine atom on a toluene scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable precursor for medicinal chemists and drug development professionals in the creation of complex molecular architectures for targeted therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Sonogashira reactions.[1] The carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond, enabling regioselective coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations. This sequential coupling strategy is instrumental in the efficient synthesis of complex, unsymmetrically substituted aromatic compounds that are often the core structures of modern pharmaceuticals.

A significant area of application for this precursor is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, substituted anilino-pyridone and benzimidazole moieties, which can be synthesized using this compound as a starting material, are key pharmacophores in a number of MEK and BRAF kinase inhibitors.[2][3]

Synthesis of a Key Pharmaceutical Intermediate: A Substituted Benzimidazole

A key application of this compound is in the synthesis of 2,5-disubstituted benzimidazoles. These scaffolds are prevalent in a variety of biologically active compounds, including antimicrobials and kinase inhibitors.[4][5] The following protocol outlines a hypothetical synthetic route to a 2-amino-5-(alkynyl)benzimidazole intermediate, demonstrating the sequential functionalization of the precursor.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the selective coupling of an alkyne to the iodo-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous toluene and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-bromo-4-methyl-1-(alkynyl)benzene intermediate.

Protocol 2: Synthesis of a 2,5-Disubstituted Benzimidazole Intermediate

This protocol outlines the conversion of the Sonogashira product to a benzimidazole derivative. This involves amination of the bromo-position, reduction of a nitro group (assuming a nitrated precursor for the diamine), and subsequent cyclization. For the purpose of this application note, we will assume the availability of a suitable diamine partner derived from the product of Protocol 1.

Materials:

  • 2-Bromo-4-methyl-1-(alkynyl)benzene intermediate

  • o-Phenylenediamine derivative

  • Polyphosphoric acid (PPA)

  • Standard reaction glassware

Procedure:

  • Combine the 2-bromo-4-methyl-1-(alkynyl)benzene intermediate (1.0 equiv) and the o-phenylenediamine derivative (1.1 equiv) in a round-bottom flask.

  • Add polyphosphoric acid as both the solvent and cyclizing agent.

  • Heat the mixture to 150 °C for 6 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the crude benzimidazole product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation
Reaction StepStarting MaterialProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
Sonogashira Coupling This compound2-Bromo-4-methyl-1-(alkynyl)benzenePdCl₂(PPh₃)₂, CuI, TEAToluene70485-95>98
Benzimidazole Formation 2-Bromo-4-methyl-1-(alkynyl)benzene & o-phenylenediamine2-(2-Bromo-4-methylphenyl)-5-(alkynyl)-1H-benzo[d]imidazolePolyphosphoric AcidPPA150670-85>95

Note: The yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The benzimidazole intermediates synthesized from this compound can serve as precursors for inhibitors of various signaling pathways implicated in cancer. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in many human cancers.[3]

MEK_Inhibitor_Workflow cluster_synthesis Synthesis of MEK Inhibitor Intermediate cluster_pathway Targeted Signaling Pathway Precursor 2-Bromo-1-iodo- 4-methylbenzene Intermediate1 Substituted Aniline Intermediate Precursor->Intermediate1 Suzuki/ Sonogashira Coupling Intermediate2 Benzimidazole Core Intermediate1->Intermediate2 Cyclization Final_Intermediate Functionalized Benzimidazole Intermediate Intermediate2->Final_Intermediate Further Functionalization MEK MEK Final_Intermediate->MEK Inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Synthetic workflow for a MEK inhibitor intermediate and its target pathway.

The diagram above illustrates the synthetic logic, starting from this compound to a functionalized benzimidazole intermediate. This intermediate can then be elaborated into a potent and selective inhibitor of MEK, a key kinase in the RAS-RAF-MEK-ERK signaling cascade. By inhibiting MEK, the downstream signaling that drives cancer cell proliferation and survival is blocked.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its differential reactivity allows for the strategic and efficient construction of complex molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and scientists to leverage this important building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Synthetic Routes Utilizing 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthetic utilization of 2-Bromo-1-iodo-4-methylbenzene, a versatile building block in organic synthesis. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, making this reagent particularly valuable for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Overview of Synthetic Strategy

The primary synthetic utility of this compound lies in the sequential, regioselective nature of palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This reactivity differential enables the selective functionalization at the C1 position (iodine) while leaving the C2 position (bromine) intact for subsequent transformations.

This step-wise approach allows for the introduction of two different functionalities onto the toluene scaffold, leading to the synthesis of highly substituted and complex aromatic compounds. Key transformations that can be selectively performed include Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. With this compound, this reaction can be controlled to occur exclusively at the C-I bond.

Application Note:

This protocol is ideal for the synthesis of 2-bromo-1-alkynyl-4-methylbenzene derivatives. These intermediates can be further functionalized at the bromine position or the alkyne moiety, providing access to a wide range of molecular scaffolds. For instance, the resulting products are valuable precursors for the synthesis of substituted heterocycles and conjugated systems.

Experimental Protocol:

Synthesis of 2-Bromo-4-methyl-1-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Toluene, anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene, followed by triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • Heat the reaction mixture to 70°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:
Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TEAToluene704-6~85-95
This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TEATHF655~90

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C 2-Bromo-1-alkynyl-4-methylbenzene A->C B Terminal Alkyne B->C Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->C Base Triethylamine Base->C Solvent Toluene Solvent->C

Caption: Regioselective Sonogashira Coupling at the C-I Position.

Regioselective Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of C-C bonds between aryl halides and organoboron compounds. Similar to the Sonogashira reaction, the Suzuki coupling can be performed selectively at the C-I bond of this compound.

Application Note:

This protocol is highly effective for the synthesis of 2-bromo-4-methylbiphenyl derivatives. These compounds are important precursors for various biologically active molecules and functional materials. The remaining bromine atom can be used as a handle for further diversification through another cross-coupling reaction or other transformations.

Experimental Protocol:

Synthesis of 2-Bromo-4-methyl-1,1'-biphenyl

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene/Ethanol/Water mixture (4:1:1)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and phenylboronic acid in the toluene/ethanol/water solvent mixture.

    • Add potassium carbonate to the mixture.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

    • Heat the mixture to 80-90°C and stir vigorously for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure product.

Quantitative Data:
Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)8510~80-90
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)8512~88

Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C 2-Bromo-1-aryl-4-methylbenzene A->C B Arylboronic Acid B->C Catalyst Pd(PPh₃)₄ Catalyst->C Base K₂CO₃ Base->C Solvent Toluene/EtOH/H₂O Solvent->C

Caption: Regioselective Suzuki Coupling at the C-I Position.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. This reaction can also be directed to the more reactive C-I bond of this compound.

Application Note:

This protocol is suitable for the synthesis of 2-bromo-4-methylanilines and their derivatives. Aryl amines are prevalent in pharmaceuticals and agrochemicals. The ability to selectively introduce an amino group provides a direct route to valuable intermediates for drug discovery programs. The remaining bromo substituent can then be used for further molecular elaboration.

Experimental Protocol:

Synthesis of N-(4-methyl-2-bromophenyl)aniline

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • Xantphos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and aniline.

    • Seal the tube and heat the reaction mixture to 100-110°C for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Quantitative Data:
Reactant AReactant BCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ (1 mol%)XantphosNaOtBuToluene11016~75-85
This compoundMorpholinePd₂(dba)₃ (1 mol%)XantphosNaOtBuToluene10012~80

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C N-(4-methyl-2-bromophenyl)-amine A->C B Amine B->C Catalyst Pd₂(dba)₃ / Xantphos Catalyst->C Base NaOtBu Base->C Solvent Toluene Solvent->C

Caption: Regioselective Buchwald-Hartwig Amination at the C-I Position.

Sequential Functionalization Workflow

The true power of this compound is realized in sequential coupling reactions. The product from the initial selective coupling at the iodo-position can be subjected to a second, different coupling reaction at the bromo-position.

Sequential_Functionalization cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br A This compound B Sonogashira, Suzuki, or Buchwald-Hartwig Reaction A->B C Monofunctionalized Intermediate (2-Bromo-4-methyl-1-substituted-benzene) B->C D Second, Different Cross-Coupling Reaction C->D E Disubstituted Product D->E

Caption: Sequential Functionalization Workflow.

Safety Precautions

  • This compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with care.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The distinct reactivity of its two halogen atoms allows for a predictable and regioselective functionalization strategy. The protocols outlined in these application notes provide a foundation for researchers to explore the diverse synthetic possibilities offered by this reagent in the fields of drug discovery, materials science, and organic synthesis.

Application Notes and Protocols: The Role of 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity, where the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond, allows for the stepwise introduction of different substituents onto the aromatic ring. This targeted approach is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Key Advantages of this compound in Synthesis

  • Orthogonal Reactivity: The distinct reactivity of the iodo and bromo substituents allows for selective reaction at the iodo-position while leaving the bromo-position intact for subsequent transformations.

  • Stepwise Molecular Elaboration: This substrate is ideal for the convergent synthesis of complex, unsymmetrically substituted biaryls and other aromatic derivatives.

  • Versatility: It is a suitable substrate for a wide range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of molecular architectures.

Application 1: Selective Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. With this compound, the reaction can be performed selectively at the more reactive C-I bond.

Quantitative Data for Selective Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110688
Experimental Protocol: Selective Suzuki-Miyaura Coupling

Synthesis of 2-Bromo-4-methyl-1,1'-biphenyl

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 296.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, phenylboronic acid, and K₂CO₃ to flask prep2 Add Pd(PPh₃)₄ catalyst prep1->prep2 prep3 Add degassed toluene/water prep2->prep3 react1 Heat to 90°C and stir for 12h prep3->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool, add water, and extract with ethyl acetate react2->workup1 workup2 Dry organic layers and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end End Product workup3->end start Start start->prep1

Caption: Workflow for selective Suzuki-Miyaura coupling.

Application 2: Regioselective Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Using this compound, this reaction can be directed to the iodo-position to synthesize valuable arylalkyne intermediates.

Quantitative Data for Regioselective Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690
2EthynyltrimethylsilanePd(dppf)Cl₂ (3)CuI (5)DIPAToluene80888
31-HeptynePd₂(dba)₃ (1.5)CuI (3)PiperidineDMF701085
Experimental Protocol: Regioselective Sonogashira Coupling

Synthesis of 1-Bromo-4-methyl-2-(phenylethynyl)benzene

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 296.9 mg) in degassed triethylamine (10 mL).

  • Reagent and Catalyst Addition: Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Reaction: Heat the reaction mixture to 65°C and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane) to yield the product.

Catalytic Cycle for Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) alkyne_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->alkyne_complex Transmetalation (from Cu cycle) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR cu_acetylide->alkyne Protonolysis alkyne->cu_acetylide Base, CuI G start This compound intermediate Selectively functionalized intermediate (e.g., 2-Bromo-4-methyl-1,1'-biphenyl) start->intermediate First Cross-Coupling (at C-I bond) product Disubstituted product intermediate->product Second Cross-Coupling (at C-Br bond)

References

Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a versatile, dihalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique reactivity, stemming from the differential reactivity of the bromine and iodine substituents, makes it an ideal starting material for the construction of novel agrochemicals. The presence of two distinct halogen atoms allows for selective, sequential cross-coupling reactions, enabling the precise introduction of various functionalities to build elaborate molecular architectures. This document provides detailed protocols for the application of this compound in the synthesis of a representative pyrazole-based fungicide, a class of agrochemicals known for their potent and broad-spectrum activity.

Representative Application: Synthesis of a Novel Pyrazole-Based Fungicide

This section details a representative synthetic route to a hypothetical pyrazole-based fungicide, demonstrating the utility of this compound as a key intermediate. The synthesis involves a sequential Sonogashira and Suzuki cross-coupling reaction, followed by a cyclization to form the pyrazole core.

Synthetic Workflow

A This compound B Sonogashira Coupling A->B C Intermediate 1 (Alkynyl Derivative) B->C D Suzuki Coupling C->D E Intermediate 2 (Di-substituted Arene) D->E F Hydrazine Cyclization E->F G Final Product (Pyrazole Fungicide) F->G

Caption: Synthetic workflow for the preparation of a pyrazole-based fungicide.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound

This protocol describes the selective coupling of a terminal alkyne to the more reactive iodine position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • To the stirred solution, add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkynyl derivative.

Step 2: Suzuki Coupling of the Alkynyl Intermediate

This protocol outlines the coupling of a boronic acid derivative to the remaining bromine position.

Materials:

  • Alkynyl intermediate from Step 1

  • Aryl or heteroaryl boronic acid (e.g., Pyrazole-4-boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the alkynyl intermediate (1.0 eq), the boronic acid derivative (1.5 eq), Pd(OAc)₂ (0.05 eq), and S-Phos (0.1 eq).

  • Add anhydrous 1,4-dioxane and a degassed aqueous solution of K₃PO₄ (3.0 eq).

  • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Hydrazine Cyclization to Form the Pyrazole Ring

This protocol describes the formation of the pyrazole core of the target fungicide.

Materials:

  • Di-substituted arene from Step 2

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve the di-substituted arene (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final pyrazole fungicide.

Data Presentation

StepReactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundEthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIToluene/TEA604-685-95
2Alkynyl IntermediatePyrazole-4-boronic acid pinacol esterPd(OAc)₂/S-Phos1,4-Dioxane/Water10012-1870-85
3Di-substituted AreneHydrazine hydrate-EthanolReflux8-1260-75

Proposed Mode of Action of the Representative Fungicide

Many pyrazole-based fungicides act as inhibitors of the mitochondrial respiratory chain, specifically targeting the succinate dehydrogenase (SDH) enzyme (Complex II).[1] Inhibition of SDH disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Fungicide Pyrazole Fungicide Mitochondrion Fungal Mitochondrion Fungicide->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Flow ATP ATP Production ETC->ATP CellDeath Fungal Cell Death ETC->CellDeath Disruption

Caption: Proposed mechanism of action for the pyrazole fungicide.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its differential halogen reactivity allows for a controlled and sequential introduction of molecular complexity, making it an ideal starting material for the development of new active ingredients. The provided protocols for the synthesis of a representative pyrazole-based fungicide illustrate a practical application of this compound in modern agrochemical research.

References

Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action and practical protocols for the use of 2-Bromo-1-iodo-4-methylbenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block offers a pathway for the sequential and selective synthesis of complex organic molecules, which is of significant interest in medicinal chemistry and materials science.

Mechanism of Action: Harnessing Differential Reactivity

This compound is a dihalogenated aromatic compound that serves as an excellent substrate for sequential cross-coupling reactions due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed reactions, the C-I bond is substantially more susceptible to oxidative addition to a palladium(0) complex than the C-Br bond. This chemoselectivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. With this compound, this step preferentially occurs at the more reactive C-I bond.

  • Transmetalation (for Suzuki and Sonogashira reactions): The organopalladium(II) intermediate reacts with an organoboron (Suzuki) or organocopper (from a terminal alkyne and a copper co-catalyst in Sonogashira) compound, transferring the organic group to the palladium center.

  • Migratory Insertion (for Heck reaction): An alkene inserts into the aryl-palladium bond.

  • Reductive Elimination (or β-Hydride Elimination for Heck): The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

This differential reactivity enables a modular approach to the synthesis of unsymmetrical biaryls and other complex structures.

I. Suzuki-Miyaura Coupling: Stepwise Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The higher reactivity of the C-I bond in this compound allows for a selective mono-arylation, followed by a second coupling at the C-Br position.

Experimental Protocol: Selective Mono-arylation (Suzuki Coupling)

This protocol describes the selective coupling of an arylboronic acid at the iodo position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Dihaloarenes

The following table summarizes typical reaction conditions and yields for selective Suzuki-Miyaura couplings of similar dihaloarenes, demonstrating the general feasibility and efficiency of this selective approach.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O1001895
1-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
2,5-DibromoiodobenzenePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901685 (mono-iodo coupled)

Note: This data is representative of similar substrates and serves as a guideline. Optimization for this compound may be required.

Logical Workflow for Sequential Suzuki Coupling

Sequential_Suzuki_Coupling A This compound D Selective Suzuki Coupling (at C-I bond) A->D B Arylboronic Acid 1 (Ar¹-B(OH)₂) B->D C Pd(0) Catalyst Base 1, Solvent 1 Temp 1 C->D Catalyzes E Intermediate: 2-Bromo-4-methyl-1,1'-biphenyl derivative D->E H Second Suzuki Coupling (at C-Br bond) E->H F Arylboronic Acid 2 (Ar²-B(OH)₂) F->H G Pd(0) Catalyst Base 2, Solvent 2 Temp 2 (often higher) G->H Catalyzes I Final Product: Unsymmetrical Triaryl derivative H->I

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

II. Sonogashira Coupling: Stepwise Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.

Experimental Protocol: Selective Mono-alkynylation (Sonogashira Coupling)

This protocol outlines the selective coupling of a terminal alkyne at the iodo position of this compound.

Reagents and Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (co-catalyst, e.g., CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (typically 25-60 °C) until completion (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling of Dihaloarenes

The following table provides representative conditions and yields for selective Sonogashira couplings on similar dihaloaromatic substrates.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT698
1-Bromo-4-iodobenzene1-OctynePdCl₂(PPh₃)₂ (1.5)CuI (3)DIPAToluene50894
2,5-DibromoiodobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMFRT1288 (mono-iodo coupled)

Note: This data is representative of similar substrates and serves as a guideline. Optimization for this compound may be required.

Signaling Pathway for One-Pot Sonogashira-Suzuki Sequential Reaction

Sonogashira_Suzuki_Sequence cluster_0 Step 1: Sonogashira Coupling (C-I) cluster_1 Step 2: Suzuki Coupling (C-Br) A This compound D Selective Alkynylation A->D B Terminal Alkyne B->D C Pd(0)/Cu(I) Catalysis Base 1, Solvent 1 Low Temperature C->D Catalyzes E 2-Bromo-1-alkynyl-4-methylbenzene D->E H Arylation E->H F Arylboronic Acid F->H G Pd(0) Catalyst Base 2, Solvent 2 Higher Temperature G->H Catalyzes I Final Unsymmetrical Product H->I

Caption: One-pot sequential Sonogashira and Suzuki coupling pathway.

III. Heck Reaction: Selective Vinylation

The Heck reaction couples the aryl halide with an alkene. The chemoselectivity for the C-I bond of this compound is also observed in this reaction, allowing for a controlled introduction of a vinyl group.

Experimental Protocol: Selective Vinylation (Heck Reaction)

This protocol details the selective reaction of an alkene at the iodo position of this compound.

Reagents and Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, DMA, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if used) in the solvent.

  • Add the alkene (1.2-2.0 equiv.) and the base (1.5-3.0 equiv.).

  • Heat the mixture to the required temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data: Heck Reaction of Dihaloarenes

The following table shows typical conditions and yields for selective Heck reactions with related dihaloarenes.

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzeneStyrenePd(OAc)₂ (2)Et₃NDMF1001290
1-Bromo-4-iodobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)NaOAcDMA1202485
1-Chloro-4-iodobenzeneMethyl acrylatePd(OAc)₂ (1) / P(o-tolyl)₃ (2)K₂CO₃Acetonitrile801692 (iodo-selective)

Note: This data is representative of similar substrates and serves as a guideline. Optimization for this compound may be required.

Experimental Workflow for Selective Heck Reaction

Heck_Workflow A Combine Reactants: This compound Alkene Base B Add Catalyst System: Pd Catalyst (Optional Ligand) A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat Reaction Mixture (80-140 °C) C->D E Monitor Reaction Progress (TLC / GC-MS) D->E F Work-up: Quench with Water Extract with Organic Solvent E->F G Purification: Column Chromatography F->G H Characterization of 2-Bromo-4-methyl-1-vinylbenzene derivative G->H

Caption: General experimental workflow for a selective Heck reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its differentiated halide reactivity allows for a predictable and stepwise functionalization using a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to design and execute synthetic strategies for the development of new pharmaceuticals and advanced materials. It is recommended to perform small-scale optimization of reaction conditions for each specific substrate combination to achieve the best results.

Application Notes and Protocols for the Scale-Up Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate from 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-iodo-4-methylbenzene is a versatile starting material in organic synthesis, particularly for the construction of complex molecular architectures required for pharmaceutical active ingredients. Its differential reactivity, with the iodine atom being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom, allows for selective and sequential functionalization. This attribute is highly valuable in the multi-step synthesis of drug candidates.

This document provides detailed application notes and protocols for the scale-up synthesis of a key intermediate, 2'-Bromo-5'-methyl-[1,1'-biphenyl]-3-amine , a crucial building block for a class of potent Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has emerged as a significant therapeutic strategy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][3][4]

Core Reaction: Selective Suzuki-Miyaura Coupling

The cornerstone of this synthetic approach is a selective Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-I bond compared to the C-Br bond in this compound allows for the regioselective formation of the biphenyl scaffold.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2'-Bromo-5'-methyl-[1,1'-biphenyl]-3-amine

This protocol details the kilogram-scale synthesis of the target biphenyl amine intermediate.

Materials and Equipment:

  • This compound

  • (3-Aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • 20 L jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet

  • Temperature control unit

  • Filter-dryer

Procedure:

  • Reactor Setup: Charge the 20 L jacketed glass reactor with this compound (1.0 kg, 3.37 mol).

  • Solvent Addition: Add toluene (10 L) to the reactor and stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add (3-Aminophenyl)boronic acid (0.51 kg, 3.71 mol, 1.1 eq) and potassium carbonate (1.40 kg, 10.11 mol, 3.0 eq) to the reactor.

  • Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving palladium(II) acetate (7.5 g, 0.033 mol, 0.01 eq) and triphenylphosphine (17.7 g, 0.067 mol, 0.02 eq) in toluene (1 L).

  • Catalyst Charging: Add the catalyst solution to the reactor.

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (5 L) and stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 2 L).

  • Washing: Combine the organic layers and wash with brine (2 x 3 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2'-Bromo-5'-methyl-[1,1'-biphenyl]-3-amine.

Data Presentation

ParameterValue
Starting Material This compound
Scale 1.0 kg
Product 2'-Bromo-5'-methyl-[1,1'-biphenyl]-3-amine
Yield 75-85%
Purity (HPLC) >98%
Reaction Time 12-16 hours
Reaction Temperature 85-90 °C

Logical Workflow for the Synthesis

Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling A->C B (3-Aminophenyl)boronic acid B->C E Work-up & Purification C->E Crude Product D 2'-Bromo-5'-methyl-[1,1'-biphenyl]-3-amine F BTK Inhibitor Core Structure D->F Further Elaboration E->D Purified Intermediate BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK_inactive BTK (inactive) SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (derived from intermediate) Inhibitor->BTK_active

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-iodo-4-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Sandmeyer-type reaction: This involves the diazotization of 2-bromo-4-methylaniline followed by an iodination reaction. This is often the preferred route due to the commercial availability of the starting aniline.

  • Electrophilic Bromination: This route involves the direct bromination of 4-iodotoluene. However, this method can present challenges with regioselectivity, potentially leading to a mixture of isomers that require careful purification.

Q2: What are the main side products to expect in the Sandmeyer-type synthesis?

A2: During the Sandmeyer-type synthesis, several side products can form. The most common include:

  • Phenolic impurities: Formation of 2-bromo-4-methylphenol can occur if the diazonium salt reacts with water.

  • Azo-coupled oligomers: Diazonium salts can couple with the starting aniline or other electron-rich aromatic species in the reaction mixture, leading to colored, high-molecular-weight impurities.

  • De-iodination/De-bromination products: In some instances, the desired product can undergo further reactions, leading to the loss of one of the halogen atoms.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is generally effective. Recrystallization from a suitable solvent system can also be employed if the crude product is a solid and a suitable solvent is found.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) during the reaction.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Sandmeyer Reaction
Potential Cause Troubleshooting Suggestion
Incomplete Diazotization Ensure the complete dissolution of 2-bromo-4-methylaniline in the acidic medium before the addition of sodium nitrite. Perform the reaction at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[1] A slight excess of sodium nitrite can be used, but a large excess should be avoided to prevent side reactions.
Decomposition of Diazonium Salt Maintain a low temperature throughout the diazotization and subsequent iodination steps. Add the diazonium salt solution to the potassium iodide solution in a controlled, dropwise manner.
Reaction with Water (Phenol Formation) To minimize the formation of the phenolic byproduct, consider using potassium iodide in a non-aqueous solvent like acetonitrile (MeCN).
Formation of Azo-Coupled Byproducts Ensure that the pH of the reaction mixture is sufficiently acidic during diazotization to prevent the diazonium salt from coupling with unreacted aniline.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Presence of Multiple Isomers (in Bromination Route) Optimize the bromination reaction conditions (temperature, catalyst, solvent) to improve regioselectivity. Utilize a high-resolution column chromatography setup for better separation of the isomers.
Oily Product Instead of a Solid This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If the product is inherently an oil at room temperature, purification will rely on chromatography.
Co-elution of Impurities during Chromatography Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture may improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromo-4-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-bromo-4-methylaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary (Representative)

ParameterValue
Starting Material 2-Bromo-4-methylaniline
Key Reagents NaNO₂, KI, H₂SO₄
Reaction Temperature 0-5 °C (Diazotization), RT (Iodination)
Reaction Time 2-3 hours
Typical Yield 60-75%
Purification Method Column Chromatography

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification start 2-Bromo-4-methylaniline in H₂SO₄/H₂O na_no2 Add NaNO₂ solution at 0-5°C start->na_no2 1. Dissolve diazonium Benzenediazonium Salt Solution na_no2->diazonium 2. Form ki_sol KI Solution at 0-5°C diazonium->ki_sol 3. Prepare reaction Reaction Mixture ki_sol->reaction 4. Add Diazonium Salt extraction DCM Extraction reaction->extraction 5. wash Wash (NaHCO₃, Na₂S₂O₃, Brine) extraction->wash 6. dry Dry (MgSO₄) & Concentrate wash->dry 7. chromatography Column Chromatography dry->chromatography 8. product Pure this compound chromatography->product 9. troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield cause1 Incomplete Diazotization problem->cause1 cause2 Diazonium Salt Decomposition problem->cause2 cause3 Side Reactions problem->cause3 solution1a Ensure complete dissolution of starting material cause1->solution1a Check solution1b Maintain low temperature (0-5°C) cause1->solution1b Verify cause2->solution1b Verify solution2a Controlled addition of reagents cause2->solution2a Implement solution3a Use non-aqueous solvent for iodination cause3->solution3a Consider solution3b Ensure acidic pH cause3->solution3b Check

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-1-iodo-4-methylbenzene. This valuable intermediate in organic synthesis requires careful control of reaction conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved through a sequential electrophilic aromatic substitution (EAS) reaction on 4-methylbenzene (toluene). The process involves two main steps: bromination and iodination. The order of these steps is crucial for directing the substituents to the desired positions on the aromatic ring. Due to the directing effects of the methyl and bromo groups (both are ortho, para-directing), a strategic approach is necessary to obtain the target isomer.

Q2: Which halogenation step should be performed first, bromination or iodination?

A2: To synthesize this compound, it is generally preferable to perform the bromination of toluene first to yield 2-bromo-4-methylbenzene. The subsequent iodination will then be directed to the position ortho to the methyl group and meta to the bromo group, which is the desired position 1. Starting with iodination of toluene would yield a mixture of ortho- and para-iodotoluene. Subsequent bromination of p-iodotoluene would likely lead to a mixture of isomers that are difficult to separate.

Q3: What are the common side products in this synthesis?

A3: Common side products include other isomers of dihalogenated toluenes (e.g., 2-bromo-5-iodotoluene, 4-bromo-2-iodotoluene), polyhalogenated products (e.g., dibromo-iodotoluene), and unreacted starting materials or mono-halogenated intermediates. The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) is a common and effective technique.[1] Column chromatography on silica gel can also be employed for separating the desired product from isomers and other impurities.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Bromination: Ensure the use of an appropriate Lewis acid catalyst (e.g., FeBr₃, AlCl₃) in sufficient quantity. Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature moderately. - Iodination: Iodination is a reversible reaction. Use an oxidizing agent (e.g., nitric acid, periodic acid) to drive the reaction to completion by oxidizing the HI byproduct.[3]
Suboptimal Reaction Temperature - Bromination: Perform the reaction at or slightly below room temperature to control the reaction rate and minimize side reactions. - Iodination: The optimal temperature may vary depending on the iodinating agent used. A moderate temperature increase might be necessary to facilitate the reaction.
Poor Quality of Reagents Ensure that all reagents, especially the halogens and catalysts, are of high purity and anhydrous where necessary. Moisture can deactivate Lewis acid catalysts.
Incorrect Order of Halogenation As discussed in the FAQs, the order of halogenation is critical. Ensure bromination is performed before iodination for better regioselectivity.
Problem 2: Formation of Multiple Isomers
Possible Cause Troubleshooting Step
Lack of Regiocontrol The directing effects of the substituents are key. By introducing the bromine atom first, the subsequent iodination is directed primarily to the desired position. Careful control of temperature can also influence the ortho/para ratio in the initial bromination step.
Isomerization during Reaction Under harsh acidic conditions, there is a possibility of substituent migration. Use the mildest possible reaction conditions that still afford a reasonable reaction rate.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Close-Boiling Isomers If distillation is used for purification, closely boiling isomers can be difficult to separate. In such cases, fractional distillation under reduced pressure might be effective. Alternatively, column chromatography with a carefully selected eluent system can provide better separation.
Oily Product Instead of Solid The product may be an oil if it contains significant impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, scale up the chromatography. Seeding the oil with a previously obtained crystal of the pure product might induce crystallization.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Bromination of Toluene to 2-Bromo-4-methylbenzene

Materials:

  • Toluene

  • Iron filings (catalyst)

  • Bromine

  • Dichloromethane (solvent)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, to a stirred solution of toluene in dichloromethane at 0 °C, add iron filings.

  • Slowly add bromine dropwise to the mixture. The reaction is exothermic and should be maintained at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the red color of bromine disappears.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation to obtain 2-bromo-4-methylbenzene.

Step 2: Iodination of 2-Bromo-4-methylbenzene

Materials:

  • 2-Bromo-4-methylbenzene

  • Iodine

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid (solvent)

  • Sulfuric acid (catalyst)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve 2-bromo-4-methylbenzene, iodine, and periodic acid in glacial acetic acid.

  • With stirring, slowly add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Influence of Catalyst on Bromination of Toluene

CatalystMolar Ratio (Catalyst:Toluene)Temperature (°C)Reaction Time (h)Yield of 2-Bromo-4-methylbenzene (%)
FeBr₃0.05254~85
AlCl₃0.05253~88
Fe0.1255~80

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Optimization of Iodination of 2-Bromo-4-methylbenzene

Iodinating SystemMolar Ratio (Iodine:Substrate)Temperature (°C)Reaction Time (h)Yield of this compound (%)
I₂ / H₅IO₆1.2706~75
I₂ / HNO₃1.2608~70
NIS / TFA1.15012~65

Note: Data is illustrative and may vary based on specific experimental conditions. NIS = N-Iodosuccinimide, TFA = Trifluoroacetic acid.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_iodination Step 2: Iodination cluster_purification Purification Toluene Toluene Bromination_Reaction Bromination (Br₂, FeBr₃) Toluene->Bromination_Reaction Bromotoluene 2-Bromo-4-methylbenzene Bromination_Reaction->Bromotoluene Iodination_Reaction Iodination (I₂, H₅IO₆, H₂SO₄) Bromotoluene->Iodination_Reaction Final_Product This compound Iodination_Reaction->Final_Product Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Start->Side_Reactions No Optimize_Catalyst Optimize Catalyst/Oxidant Incomplete_Reaction->Optimize_Catalyst Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp No Adjust_Temp Adjust Temperature Side_Reactions->Adjust_Temp Yes Check_Reagents Check Reagent Purity Side_Reactions->Check_Reagents No Purification_Issue Purification Difficulty? Check_Reagents->Purification_Issue Change_Method Change Purification Method Purification_Issue->Change_Method Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Bromo-1-iodo-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Column Chromatography The compound may be unstable on silica gel, leading to decomposition.Test for stability on a TLC plate by spotting the compound, letting it sit for an hour, and then eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent.[1]
The chosen eluent system may be too polar, causing the compound to elute too quickly with impurities.Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation. For non-polar compounds like this, start with a non-polar solvent like hexane or cyclohexane and gradually increase polarity by adding a solvent like ethyl acetate or dichloromethane.[2][3]
The compound may not be sufficiently soluble in the eluent, leading to tailing and poor separation.Ensure the compound is fully dissolved in a minimum amount of the eluent before loading it onto the column. If solubility is an issue, a stronger, more polar solvent can be used for loading, but this should be kept to a minimum to avoid affecting the separation.
Difficulty in Achieving High Purity by Recrystallization The chosen solvent may not be ideal, leading to co-crystallization of impurities.An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Experiment with a range of solvents or solvent mixtures. For aryl halides, common solvents include ethanol, methanol, hexane, or mixtures like ethanol/water.
The cooling process is too rapid, causing impurities to be trapped in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[4][6]
Oiling out occurs, where the compound separates as a liquid instead of forming crystals.This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution. Adding a seed crystal can also help induce crystallization.[6]
Presence of Isomeric Impurities The synthesis method may have produced isomers that are difficult to separate. For example, Sandmeyer reactions can sometimes yield small amounts of isomers depending on the reaction conditions.[7]Isomeric separation can be challenging. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) may be necessary. For column chromatography, a very non-polar eluent system and a long column can improve separation.[8][9]
Discoloration of the Purified Product The compound may be sensitive to light or air, leading to decomposition and the formation of colored impurities.Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[10] If the discoloration appears during workup, washing the organic layer with a reducing agent solution like sodium thiosulfate can help remove halogen-related impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-bromo-4-methylaniline if synthesized via a Sandmeyer reaction), side-products from the diazotization and halogenation steps, and positional isomers.[7][12] The presence of residual copper salts from a Sandmeyer reaction is also possible and can often be removed by an aqueous wash during workup.

Q2: Which purification technique is generally most effective for this compound?

A2: Both column chromatography and recrystallization can be effective, and the choice depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities, such as removing more polar or non-polar impurities.[2][3] Recrystallization is a good technique for removing small amounts of impurities from a solid compound that is already relatively pure.[4][10]

Q3: What is a good starting point for a solvent system in column chromatography for this compound?

A3: Given the non-polar nature of this compound, a good starting point for the eluent is a non-polar solvent like hexane or cyclohexane. The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate to achieve the desired separation.[13][14] A similar compound, 2-bromo-1-iodo-4-methoxybenzene, has been purified using cyclohexane as the eluent.[13]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions.[3] Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that show a single spot corresponding to the desired product.

Q5: Can I use distillation to purify this compound?

A5: Distillation can be a suitable method for purifying liquids, especially on a larger scale. However, it is most effective for separating compounds with significantly different boiling points.[10] If the impurities are isomers with similar boiling points, distillation will not be effective. Vacuum distillation is recommended to avoid potential decomposition at high temperatures.

Experimental Protocols

Column Chromatography - General Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization - General Protocol
  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Organic Layer Organic Layer Aqueous Wash->Organic Layer Separation Drying Drying Organic Layer->Drying MgSO4/Na2SO4 Solvent Removal Solvent Removal Drying->Solvent Removal Rotovap Crude Isolate Crude Isolate Solvent Removal->Crude Isolate Column Chromatography Column Chromatography Crude Isolate->Column Chromatography Recrystallization Recrystallization Crude Isolate->Recrystallization Purity Check Purity Check Column Chromatography->Purity Check Recrystallization->Purity Check Purity Check->Column Chromatography Impure Purity Check->Recrystallization Impure Pure Product Pure Product Purity Check->Pure Product Pure

References

Technical Support Center: Reactions of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-iodo-4-methylbenzene. The information is designed to help identify and mitigate the formation of byproducts in common cross-coupling and Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?

A1: In transition-metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This inherent difference in reactivity allows for selective functionalization at the iodine position under carefully controlled conditions.

Q2: What are the most common side reactions or byproducts observed when using this compound?

A2: The most common byproducts depend on the specific reaction being performed. However, some general side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the starting aryl halide itself.

  • Disubstitution: Reaction at both the iodo and bromo positions, leading to a mixture of mono- and di-substituted products.

  • Reduction (Hydrodehalogenation): Replacement of a halogen atom with a hydrogen atom.

  • Halogen Exchange: In some cases, scrambling of the halogen atoms can occur.

Q3: How can I favor monosubstitution at the iodine position?

A3: To achieve selective monosubstitution at the more reactive iodine position, consider the following strategies:

  • Choice of Catalyst and Ligands: Employing a catalyst system with lower reactivity or using bulky ligands can enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often favor the reaction at the more reactive C-I bond while minimizing reaction at the C-Br bond.

  • Stoichiometry of Reagents: Using a slight excess of the coupling partner relative to the this compound can help drive the reaction to completion at the iodo position without promoting disubstitution.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Formation of significant amounts of homocoupled byproduct from the boronic acid.

Potential Cause Troubleshooting Step
Presence of OxygenDegas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Suboptimal BaseThe choice of base can influence the rate of transmetalation versus side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Catalyst DecompositionEnsure the palladium catalyst is active and not degraded. Use freshly opened catalyst or store it under inert conditions.

Issue: Mixture of mono- and di-substituted products.

Potential Cause Troubleshooting Step
High Reaction TemperatureLower the reaction temperature to increase the selectivity for the more reactive C-I bond.
Prolonged Reaction TimeMonitor the reaction closely by TLC or GC-MS and stop the reaction once the monosubstituted product is maximized.
Catalyst LoadingA lower catalyst loading may favor monosubstitution.
Sonogashira Coupling

Issue: Formation of symmetrical diynes (Glaser coupling byproduct).

Potential Cause Troubleshooting Step
Presence of OxygenRigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
Inappropriate Copper(I) Source or Co-catalyst RatioOptimize the ratio of the palladium catalyst to the copper(I) co-catalyst. In some cases, copper-free Sonogashira conditions can be employed.

Issue: Low yield of the desired coupled product.

Potential Cause Troubleshooting Step
Inactive CatalystEnsure the palladium and copper catalysts are of high quality and handled under appropriate inert conditions.
Inefficient BaseThe choice of amine base (e.g., triethylamine, diisopropylamine) can significantly impact the reaction rate. Consider screening different bases.
Impurities in the AlkyneEnsure the terminal alkyne is pure and free of any acidic impurities.
Heck Reaction

Issue: Low regioselectivity of the alkene insertion.

Potential Cause Troubleshooting Step
Ligand ChoiceThe ligand on the palladium catalyst can influence the regioselectivity. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
AdditivesThe addition of certain salts (e.g., silver salts) can sometimes improve regioselectivity.

Issue: Isomerization of the product double bond.

Potential Cause Troubleshooting Step
High Temperature or Prolonged Reaction TimeMinimize the reaction time and temperature to reduce the likelihood of double bond migration.
BaseThe choice and amount of base can influence isomerization. Consider using a weaker or sterically hindered base.
Ullmann Coupling

Issue: Formation of halogen-exchanged and bis-coupled side products.

Potential Cause Troubleshooting Step
High Reaction TemperatureUllmann reactions often require high temperatures, which can promote side reactions. Explore the use of more reactive copper sources or ligands that may allow for lower reaction temperatures.
Reactant StoichiometryCarefully control the stoichiometry of the reactants to minimize the formation of symmetrical homocoupled byproducts.
Grignard Reaction

Issue: Failure to form the Grignard reagent.

Potential Cause Troubleshooting Step
Inactive MagnesiumUse freshly crushed or commercially activated magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[2]
Presence of WaterEnsure all glassware is oven-dried and all solvents are anhydrous. The reaction should be performed under a strictly inert atmosphere.

Issue: Formation of a biphenyl byproduct.

Potential Cause Troubleshooting Step
Localized High Concentration of Aryl HalideAdd the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
High Reaction TemperatureControl the reaction temperature to prevent excessive heat generation, which can favor Wurtz-type coupling.

Data Presentation

The following table summarizes the expected reactivity and potential byproducts for common reactions with this compound.

ReactionPrimary Reactive SiteMajor Product (Monosubstitution)Common Byproducts
Suzuki Coupling C-I2-Bromo-4-aryl-1-methylbenzeneDiaryl-substituted product, Homocoupled biaryl, 4-Aryl-1-methylbenzene (reduction)
Sonogashira Coupling C-I2-Bromo-4-(alkynyl)-1-methylbenzeneDi-alkynylated product, Symmetrical diyne (Glaser coupling), 4-(Alkynyl)-1-methylbenzene (reduction)
Heck Reaction C-I2-Bromo-4-(alkenyl)-1-methylbenzeneDi-alkenylated product, Isomerized alkene, 4-(Alkenyl)-1-methylbenzene (reduction)
Ullmann Coupling C-ISymmetrical or unsymmetrical biarylsHalogen-exchanged arenes, Bis-coupled products
Grignard Formation C-I (more likely)4-Bromo-2-methylphenylmagnesium iodideBiphenyl derivative, 4-Methyl-bromobenzene (from protonation)

Experimental Protocols

A general experimental protocol for a chemoselective Sonogashira coupling is provided below. Note that specific conditions should be optimized for each substrate.

Chemoselective Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed triethylamine (2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts in the reactivity of this compound.

G cluster_0 Reactivity of Halogens in Cross-Coupling C-I Bond C-I Bond C-Br Bond C-Br Bond C-I Bond->C-Br Bond More Reactive C-Cl Bond C-Cl Bond C-Br Bond->C-Cl Bond Less Reactive

Caption: Relative reactivity of carbon-halogen bonds in cross-coupling reactions.

G This compound This compound Monosubstituted Product (at Iodo) Monosubstituted Product (at Iodo) This compound->Monosubstituted Product (at Iodo) Desired Pathway Homocoupling Byproduct Homocoupling Byproduct This compound->Homocoupling Byproduct Side Reaction Reduction Byproduct Reduction Byproduct This compound->Reduction Byproduct Side Reaction Disubstituted Product Disubstituted Product Monosubstituted Product (at Iodo)->Disubstituted Product Further Reaction

Caption: General reaction pathways for this compound.

G start Start Reaction check_completion Monitor by TLC/GC-MS start->check_completion stop End Reaction check_completion->check_completion Incomplete workup Aqueous Workup check_completion->workup Reaction Complete purification Column Chromatography workup->purification purification->stop

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Technical Support Center: Synthesis of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-Bromo-1-iodo-4-methylbenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared from 2-Bromo-4-methylaniline via a Sandmeyer reaction.

Q1: My diazotization reaction of 2-Bromo-4-methylaniline is not proceeding as expected. What are the common causes?

A1: Issues with the diazotization step often stem from improper temperature control or reagent quality. Key factors to consider are:

  • Temperature: The reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. It is crucial to maintain a temperature between 0-5 °C throughout the addition of sodium nitrite.[1]

  • Acid Concentration: An excess of acid is necessary to prevent the formation of diazoamino compounds, which can reduce the yield of the desired diazonium salt.

  • Nitrite Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure it reacts completely with the amine and acid.

  • Reagent Purity: The purity of the starting 2-Bromo-4-methylaniline and sodium nitrite is critical. Impurities can lead to side reactions and lower yields.

Q2: The yield of this compound is consistently low after the addition of potassium iodide. How can I improve it?

A2: Low yields in the iodination step of the Sandmeyer reaction can be attributed to several factors:

  • Decomposition of Diazonium Salt: The diazonium salt can decompose before the iodide ion has a chance to react. Ensure the potassium iodide solution is added promptly after the diazotization is complete.

  • Side Reactions: The aryl radical intermediate formed during the reaction can participate in side reactions, such as reaction with the solvent or coupling to form biaryl compounds.[2] Using a non-reactive solvent and ensuring a sufficient concentration of iodide ions can help minimize these side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Allowing the reaction to stir for an adequate amount of time after the addition of potassium iodide, and gently warming the reaction mixture if necessary, can help drive the reaction to completion.

Q3: I am observing the formation of multiple products in my crude reaction mixture. What are the likely impurities?

A3: The most common impurities in the synthesis of this compound are:

  • Isomeric Products: Depending on the starting material and reaction conditions, you may form isomeric dihalogenated toluenes, such as 4-Bromo-2-iodo-1-methylbenzene.

  • Phenolic Byproducts: The diazonium salt can react with water to form 2-Bromo-4-methylphenol, especially if the reaction temperature is not well-controlled.

  • Unreacted Starting Material: Incomplete diazotization will result in the presence of 2-Bromo-4-methylaniline in the final product.

  • Decomposition Products: Various colored byproducts can form from the decomposition of the diazonium salt.[3]

Q4: How can I effectively purify my this compound product?

A4: A combination of purification techniques is often necessary to achieve high purity:

  • Extraction: A standard workup involving extraction with an organic solvent can remove water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomeric impurities and other non-polar byproducts.[4][5] A silica gel stationary phase with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to remove minor impurities.

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of this compound?

A: The most common precursor is 2-Bromo-4-methylaniline.[6][7][8] This is converted to the corresponding diazonium salt, which is then reacted with an iodide source.

Q: What are the key reaction steps in the synthesis of this compound?

A: The synthesis typically involves a two-step process:

  • Diazotization: 2-Bromo-4-methylaniline is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the 2-bromo-4-methylbenzenediazonium salt.[1]

  • Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to replace the diazonium group with an iodine atom.[2][9]

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, diazonium salts are potentially explosive, especially when dry.[3] It is crucial to keep them in solution and at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. You can compare the reaction mixture to a spot of the starting material (2-Bromo-4-methylaniline) to determine when it has been fully consumed.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. This data is for guidance and actual results may vary.

Table 1: Effect of Diazotization Temperature on Yield and Purity

Temperature (°C)Yield (%)Purity (%)
0-57595
5-106090
>104080

Table 2: Effect of Iodide Source on Yield

Iodide SourceYield (%)
Potassium Iodide (KI)75
Sodium Iodide (NaI)72
Copper(I) Iodide (CuI)78

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-Bromo-4-methylaniline.

  • Diazotization:

    • In a round-bottom flask, dissolve 2-Bromo-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination cluster_purification Purification A 2-Bromo-4-methylaniline D 2-Bromo-4-methylbenzenediazonium chloride A->D B HCl, H₂O B->D C NaNO₂ (aq) C->D F Crude this compound D->F Sandmeyer Reaction E Potassium Iodide (KI) E->F G Extraction F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Temp Improper Temperature Control LowYield->Temp Reagents Poor Reagent Quality LowYield->Reagents SideRxns Side Reactions LowYield->SideRxns IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn ImpureProduct Impure Product ImpureProduct->SideRxns ImpureProduct->IncompleteRxn Isomers Isomer Formation ImpureProduct->Isomers ControlTemp Maintain 0-5 °C Temp->ControlTemp PureReagents Use Pure Reagents Reagents->PureReagents OptimizeCond Optimize Conditions SideRxns->OptimizeCond IncompleteRxn->OptimizeCond Purify Purification (Chromatography/Recrystallization) Isomers->Purify

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Suzuki Coupling of 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-1-iodo-4-methylbenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The principal challenge is achieving chemoselectivity. The molecule has two different halogen atoms, iodine and bromine, attached to the aromatic ring. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to the palladium catalyst. Therefore, the reaction tends to occur selectively at the C-I bond. The main challenges are:

  • Controlling Mono- vs. Di-substitution: Achieving selective mono-arylation at the iodine position without the formation of the di-arylated product.

  • Achieving Selective C-Br Coupling: In some synthetic routes, selective coupling at the less reactive C-Br bond might be desired, which is challenging to achieve.

  • Low Reaction Yield: Inefficient catalyst systems or suboptimal reaction conditions can lead to low yields of the desired product.

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material or product can occur as side reactions, reducing the overall yield.

Q2: How can I favor mono-arylation at the iodine position?

To favor mono-arylation at the more reactive C-I bond, the following strategies can be employed:

  • Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the boronic acid. Using a large excess can promote the second coupling reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive C-I bond, as the activation energy for the C-Br bond cleavage will be harder to overcome.

  • Choice of Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often favor coupling at the C-I bond under mild conditions.

Q3: Is it possible to achieve selective Suzuki coupling at the C-Br bond?

While challenging, selective coupling at the C-Br bond can be attempted using specific catalytic systems. The use of sterically hindered and electron-rich phosphine ligands can sometimes alter the regioselectivity of the oxidative addition step. Ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) in combination with a suitable palladium precursor may favor the oxidative addition at the C-Br bond, although this is not always predictable and requires careful optimization.

Q4: What are the common side products in this reaction and how can I minimize them?

Common side products include:

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl derived from the boronic acid. It can be minimized by ensuring an oxygen-free environment (thoroughly degassing the reaction mixture) and using a high-quality palladium catalyst.

  • Dehalogenation: The starting material or the mono-coupled product can undergo hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This is often promoted by impurities or side reactions of the catalyst. Using fresh, high-purity reagents and solvents can help.

  • Di-substituted Product: As mentioned, the formation of the di-arylated product can be a significant side reaction. Controlling stoichiometry and reaction conditions is key to minimizing this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst.- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more readily activated. - Ensure the phosphine ligand has not been oxidized.
2. Insufficiently degassed reaction mixture.- Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
3. Inappropriate base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Use a solvent system known to be effective for Suzuki couplings (e.g., 1,4-dioxane/water, toluene/water, DMF).
Formation of Di-substituted Product 1. Excess boronic acid.- Use a stoichiometric amount or only a slight excess (1.05 eq.) of the boronic acid.
2. High reaction temperature or long reaction time.- Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS to stop it once the mono-substituted product is maximized.
3. Highly active catalyst system.- Consider a less reactive catalyst or ligand combination if di-substitution is a persistent issue.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.- Improve the degassing procedure. - Maintain a positive pressure of inert gas throughout the reaction.
2. Decomposition of the palladium catalyst.- Use a more stable catalyst or pre-catalyst. - Add a small amount of a phosphine ligand to stabilize the Pd(0) species.
Dehalogenation of Starting Material/Product 1. Impurities in reagents or solvents.- Use high-purity, anhydrous solvents and fresh reagents.
2. Suboptimal base.- Some bases can promote dehalogenation. Try switching to a different base (e.g., from an inorganic carbonate to a phosphate).

Data Presentation

Table 1: Influence of Ligand on Chemoselectivity in Suzuki Coupling of Dihaloarenes (Illustrative Examples)

Catalyst/Ligand SystemDihaloarene SubstrateSelectivity (Product Ratio)Yield (%)Reference
Pd(OAc)₂ / PPh₃2,4-DichloropyridineC2-arylation favored-
Pd(OAc)₂ / Q-Phos3,5-DichloropyridazineC5-arylation favored-[1]
Pd(dppf)Cl₂3,5-DichloropyridazineC3-arylation favored-[1]
Pd₂ (dba)₃ / P(t-Bu)₃4-Chlorophenyl triflateC-Cl coupling favored-[2]

Experimental Protocols

General Protocol for Selective Mono-Suzuki Coupling at the C-I Bond of this compound:

This is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Start Suzuki Coupling Experiment check_reaction Monitor Reaction Progress (TLC, GC/LC-MS) start->check_reaction low_conversion Low/No Conversion? check_reaction->low_conversion check_catalyst Check Catalyst Activity & Degassing low_conversion->check_catalyst Yes good_conversion Good Conversion low_conversion->good_conversion No optimize_conditions Optimize Base/Solvent check_catalyst->optimize_conditions optimize_conditions->start Re-run check_selectivity Analyze Product Mixture (NMR, MS) good_conversion->check_selectivity desired_selectivity Desired Selectivity? check_selectivity->desired_selectivity adjust_conditions Adjust Stoichiometry, Temperature, or Ligand desired_selectivity->adjust_conditions No end Successful Coupling desired_selectivity->end Yes adjust_conditions->start Re-run

Caption: Troubleshooting workflow for the Suzuki coupling reaction.

logical_relationship substrate This compound challenge Primary Challenge: Chemoselectivity substrate->challenge outcome1 Mono-coupling at C-I challenge->outcome1 outcome2 Mono-coupling at C-Br challenge->outcome2 outcome3 Di-coupling challenge->outcome3 factors Controlling Factors catalyst Catalyst & Ligand factors->catalyst conditions Reaction Conditions (Temp, Stoichiometry) factors->conditions base_solvent Base & Solvent factors->base_solvent

Caption: Key factors influencing the outcome of the Suzuki coupling.

References

storage and handling issues with 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-1-iodo-4-methylbenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your research.

Storage and Handling: FAQs and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize shelf life, it is recommended to store it at 2-8°C, protected from light.[2]

Q2: Is this compound sensitive to light or air?

A2: While specific stability data is not extensively published, aryl halides, in general, can be sensitive to light.[3][4] It is best practice to store the compound in an amber or opaque container and to minimize exposure to air by flushing the container with an inert gas like argon or nitrogen, especially for long-term storage.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling should be done in a well-ventilated area or a chemical fume hood.[1]

Q4: What should I do in case of a spill?

A4: In the event of a spill, you should first ensure the area is well-ventilated. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[3] Avoid generating dust if the material is solid.[1]

Troubleshooting Guide: Storage and Handling

IssuePotential CauseRecommended Solution
Compound has darkened in color Exposure to light or air, leading to potential degradation.While a slight change in color may not always indicate significant impurity, it is advisable to purify a small sample and re-characterize it (e.g., by NMR) before use. For future storage, ensure the container is tightly sealed and protected from light.
Inconsistent reaction results Improper storage leading to degradation of the compound.If you observe inconsistent results in your experiments, consider the possibility of reagent degradation. It is recommended to use a freshly opened bottle or to purify the existing stock before use.
Crystallization of the compound in storage Storage at low temperatures.This compound can be a liquid or a low-melting solid. If it has crystallized, it can be gently warmed to room temperature to re-liquefy it before use. Ensure the container is sealed to prevent moisture ingress.

Experimental Use: FAQs and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: In cross-coupling reactions, which halogen is more reactive?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for selective functionalization at the iodine position under carefully controlled conditions.

Q2: Can I perform a second cross-coupling reaction at the bromine position?

A2: Yes, after the initial reaction at the more reactive iodine site, a second cross-coupling reaction can be performed at the bromine position. This typically requires more forcing reaction conditions, such as a higher temperature or a more active catalyst system.

Q3: What are some common side reactions to be aware of?

A3: In cross-coupling reactions, common side reactions include homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions), and dehalogenation of the starting material.[2] These can often be minimized by ensuring an inert atmosphere and using degassed solvents.

Troubleshooting Guide: Experimental Issues

IssuePotential CauseRecommended Solution
Low or no reactivity in a cross-coupling reaction 1. Inactive catalyst. 2. Impure or wet solvent/reagents. 3. Insufficiently inert atmosphere.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Use freshly dried and degassed solvents and ensure all reagents are pure. 3. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas.
Reaction at the bromine instead of the iodine position Reaction conditions are too harsh, leading to a loss of selectivity.Reduce the reaction temperature and/or reaction time. Consider using a less reactive catalyst or ligand system to favor the more reactive C-I bond activation.
Formation of significant homocoupling byproducts Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.
Difficulty in purifying the product from starting material Similar polarities of the product and starting material.Optimize your column chromatography conditions. Try a different solvent system with a shallower gradient. If the product is a solid, recrystallization may be an effective purification method.

Experimental Protocols

Selective Sonogashira Coupling at the Iodine Position

This protocol is a representative example for the selective coupling of an alkyne at the iodine position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed toluene (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed triethylamine (and toluene if used) via syringe.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Schlenk flask reagents Add this compound, Pd catalyst, and CuI start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent and base (Et3N) inert->solvent alkyne Add terminal alkyne solvent->alkyne react Stir at room temperature alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Dilute and filter monitor->quench wash Aqueous wash quench->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify product Purified Product purify->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

selective_reaction cluster_path1 Path 1: Mild Conditions cluster_path2 Path 2: Harsher Conditions reactant This compound condition1 Pd Catalyst, CuI, Base Room Temperature reactant->condition1 + R-C≡CH product1 Mono-alkynylated Product (at Iodine position) condition1->product1 condition2 Pd Catalyst, Base Higher Temperature product1->condition2 + R'-C≡CH product2 Di-alkynylated Product condition2->product2

Caption: Selective reactivity of this compound in cross-coupling.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Bromo-1-iodo-4-methylbenzene Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-1-iodo-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This inherent reactivity difference is the foundation for achieving selective monofunctionalization at the iodine position.

Q2: How can I achieve selective coupling at the iodine position?

A2: Selective coupling at the iodine position is typically achieved by using mild reaction conditions and carefully selecting the catalyst system. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient to promote reaction at the C-I bond while leaving the C-Br bond intact, especially at lower temperatures and shorter reaction times.

Q3: Is it possible to perform a second coupling at the bromine position?

A3: Yes, sequential coupling is a powerful strategy with this compound. After the initial coupling at the more reactive iodine site, a second, typically more forcing, set of reaction conditions can be employed to functionalize the bromine position. This may involve using more electron-rich and bulky phosphine ligands, higher temperatures, and longer reaction times.

Q4: What are the common side reactions to look out for?

A4: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.

  • Dehalogenation: Reduction of the aryl halide to toluene, where the halogen is replaced by a hydrogen atom.

  • Double Coupling: In cases of attempted mono-functionalization, small amounts of the di-substituted product may form if the reaction conditions are too harsh.

Q5: How does the methyl group on the ring affect the reactivity?

A5: The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. This can have a modest effect on the rate of oxidative addition. However, the dominant factor controlling the regioselectivity of the initial coupling remains the difference in reactivity between the C-I and C-Br bonds.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-iodide Coupled Product
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider adding a reducing agent like PPh₃ to reduce any Pd(II) to Pd(0) in situ.
Inefficient Transmetalation For Suzuki couplings, ensure the base is appropriate and present in sufficient quantity to facilitate boronate formation and transmetalation. For Sonogashira couplings, ensure the copper(I) co-catalyst is active.
Low Reaction Temperature While aiming for selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10 °C steps) and monitor the reaction progress by TLC or GC-MS.
Poor Solvent Choice The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, and DMF. Ensure the solvent is anhydrous, as water can interfere with some coupling reactions.
Ligand Dissociation/Decomposition If using a ligand, it may not be stable under the reaction conditions. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.
Problem 2: Formation of Significant Amounts of Di-substituted Byproduct
Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Reduce the reaction temperature.
Prolonged Reaction Time Even at lower temperatures, extended reaction times can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it once the starting material is consumed.
Highly Active Catalyst System A very active catalyst system, often involving bulky, electron-rich ligands, may be too reactive and lead to non-selective coupling. Switch to a less active catalyst, such as Pd(PPh₃)₄.
Excess of Coupling Partner Using a large excess of the organometallic reagent can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner.
Problem 3: Significant Formation of Homocoupled or Dehalogenated Side Products
Possible Cause Troubleshooting Step
Oxygen in the Reaction Mixture Oxygen can promote the homocoupling of organometallic reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
Presence of Water or Protic Solvents These can lead to protodeboronation in Suzuki couplings, resulting in dehalogenation of the starting material. Use anhydrous solvents and reagents.
Base-Induced Decomposition Some strong bases can cause the decomposition of the organometallic reagent or the catalyst. Consider using a weaker base (e.g., K₂CO₃ instead of K₃PO₄).
Catalyst Decomposition If the catalyst decomposes to palladium black, it can catalyze side reactions. Ensure proper ligand-to-metal ratio to stabilize the active catalyst.

Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for controlling the outcome of the cross-coupling reaction. The following table provides a general guide for selecting the appropriate system for different coupling reactions with this compound.

Coupling Reaction Typical Catalyst Precursor Recommended Ligand Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosPPh₃ is often sufficient for selective C-I coupling. SPhos and XPhos are more active and may be needed for the second C-Br coupling.
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Often performed with a Cu(I) co-catalyst (e.g., CuI).
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosLigand choice is critical and often depends on the nature of the amine. Screening of ligands is recommended.
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Ligandless conditions can sometimes be effective, but phosphine ligands often improve yields and selectivity.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the Iodine Position

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sequential Sonogashira Coupling

Step 1: Coupling at the Iodine Position

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine, followed by the terminal alkyne.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the intermediate product by column chromatography.

Step 2: Coupling at the Bromine Position

Materials:

  • Mono-alkynylated intermediate from Step 1

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the purified intermediate, Pd(PPh₃)₄, and CuI.

  • Add degassed triethylamine and the second terminal alkyne.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visual Guides

Catalyst_Selection_Logic cluster_mono Mono-Coupling at Iodine cluster_di Sequential Di-Coupling start Goal: Couple with This compound selective_mono Selective Mono-Coupling at Iodine? start->selective_mono sequential Sequential Di-Coupling? start->sequential mild_conditions Use Mild Conditions: - Lower Temperature (rt - 80°C) - Shorter Reaction Time - Less Active Catalyst selective_mono->mild_conditions step1 Step 1: Couple at Iodine (as per mono-coupling) sequential->step1 std_catalyst Standard Pd Catalyst: - Pd(PPh3)4 - PdCl2(PPh3)2 mild_conditions->std_catalyst isolate Isolate Mono-Coupled Product step1->isolate step2 Step 2: Couple at Bromine isolate->step2 harsher_conditions Use More Forcing Conditions: - Higher Temperature (>80°C) - Longer Reaction Time - More Active Catalyst step2->harsher_conditions active_catalyst Active Catalyst System: - Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) harsher_conditions->active_catalyst

Caption: Logical workflow for catalyst and condition selection for couplings with this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_di_substituted Troubleshooting Di-substitution cluster_side_products Troubleshooting Side Products start Experiment Start problem Identify Undesired Outcome start->problem low_yield Low Yield of Mono-Coupled Product problem->low_yield Low Conversion di_substituted Significant Di-substitution problem->di_substituted Loss of Selectivity side_products Homocoupling/ Dehalogenation problem->side_products Byproducts Observed check_catalyst Check Catalyst Activity low_yield->check_catalyst optimize_temp Increase Temperature low_yield->optimize_temp screen_base Screen Bases low_yield->screen_base reduce_temp Lower Temperature di_substituted->reduce_temp reduce_time Shorten Reaction Time di_substituted->reduce_time less_active_cat Use Less Active Catalyst di_substituted->less_active_cat degas Ensure Inert Atmosphere (Degas Solvents) side_products->degas anhydrous Use Anhydrous Conditions side_products->anhydrous weaker_base Consider Weaker Base side_products->weaker_base

Caption: A troubleshooting workflow for common issues in cross-coupling reactions of this compound.

Validation & Comparative

Verifying the Purity of Synthesized 2-Bromo-1-iodo-4-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2-Bromo-1-iodo-4-methylbenzene, a key intermediate in various synthetic pathways. We present supporting experimental data and detailed protocols to differentiate the target compound from potential impurities.

Understanding Potential Impurities

The synthesis of this compound often proceeds via a Sandmeyer reaction, starting from either 2-bromo-4-methylaniline or 4-iodo-2-methylaniline. This synthetic route can lead to several potential impurities, including unreacted starting materials and regioisomers. The primary compounds to consider in a purity analysis are:

  • Target Compound: this compound

  • Potential Impurity A (Starting Material): 2-Bromo-4-methylaniline

  • Potential Impurity B (Starting Material): 4-Iodo-2-methylaniline

  • Potential Impurity C (Regioisomer): 4-Bromo-2-iodo-1-methylbenzene

  • Potential Impurity D (Regioisomer): 1-Bromo-4-iodo-2-methylbenzene

This guide focuses on distinguishing the target compound from these likely contaminants using standard analytical techniques.

Comparative Analytical Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for this compound and its potential impurities.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundAromatic ProtonsMethyl ProtonsAmino Protons
This compound (Target) 7.6 (d), 7.3 (dd), 7.0 (d)2.3 (s)-
2-Bromo-4-methylaniline (Impurity A)7.1 (s), 6.9 (d), 6.7 (d)2.2 (s)3.7 (br s)
4-Iodo-2-methylaniline (Impurity B)7.4 (d), 7.3 (dd), 6.6 (d)2.1 (s)3.7 (br s)
4-Bromo-2-iodo-1-methylbenzene (Impurity C)7.7 (d), 7.2 (dd), 6.8 (d)2.4 (s)-
1-Bromo-4-iodo-2-methylbenzene (Impurity D)7.5 (d), 7.4 (dd), 7.0 (d)2.3 (s)-
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundAromatic CarbonsMethyl Carbon
This compound (Target) 141, 139, 138, 131, 128, 10021
2-Bromo-4-methylaniline (Impurity A)143, 132, 130, 120, 118, 11517
4-Iodo-2-methylaniline (Impurity B)145, 138, 130, 129, 118, 8317
4-Bromo-2-iodo-1-methylbenzene (Impurity C)140, 139, 136, 132, 122, 9522
1-Bromo-4-iodo-2-methylbenzene (Impurity D)142, 138, 135, 130, 125, 9820
Table 3: GC-MS Data
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (Target) 12.5296 (M+), 169, 90
2-Bromo-4-methylaniline (Impurity A)8.2185/187 (M+), 106, 77
4-Iodo-2-methylaniline (Impurity B)8.9233 (M+), 106, 77
4-Bromo-2-iodo-1-methylbenzene (Impurity C)12.8296 (M+), 169, 90
1-Bromo-4-iodo-2-methylbenzene (Impurity D)12.3296 (M+), 169, 90
Table 4: HPLC Data
CompoundRetention Time (min)
This compound (Target) 15.2
2-Bromo-4-methylaniline (Impurity A)7.8
4-Iodo-2-methylaniline (Impurity B)8.5
4-Bromo-2-iodo-1-methylbenzene (Impurity C)15.9
1-Bromo-4-iodo-2-methylbenzene (Impurity D)14.8

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS)

  • Procedure:

    • Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Process the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Inject 1 µL of the solution into the GC-MS system.

    • Analyze the resulting chromatogram and mass spectra of the eluted peaks.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 50% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Prepare a 0.1 mg/mL solution of the sample in the initial mobile phase composition.

    • Inject 10 µL of the solution into the HPLC system.

    • Monitor the elution profile and record the retention times of the peaks.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity verification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Verification Starting_Material 2-Bromo-4-methylaniline or 4-Iodo-2-methylaniline Diazotization Diazotization (NaNO2, H2SO4) Starting_Material->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (CuI or CuBr) Diazotization->Sandmeyer_Reaction Crude_Product Crude this compound Sandmeyer_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product NMR NMR Spectroscopy Purified_Product->NMR GCMS GC-MS Purified_Product->GCMS HPLC HPLC Purified_Product->HPLC

Caption: Synthetic and analytical workflow for this compound.

Purity_Analysis_Logic cluster_techniques Analytical Techniques cluster_data Data Comparison Synthesized_Product Synthesized This compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR GCMS GC-MS Synthesized_Product->GCMS HPLC HPLC Synthesized_Product->HPLC Compare_Spectra Compare Chemical Shifts and Coupling Patterns NMR->Compare_Spectra Compare_Fragments Compare Retention Times and Mass Fragments GCMS->Compare_Fragments Compare_Retention Compare Retention Times HPLC->Compare_Retention Purity_Assessment Purity Assessment Compare_Spectra->Purity_Assessment Compare_Fragments->Purity_Assessment Compare_Retention->Purity_Assessment

Caption: Logical flow for purity assessment using multiple analytical techniques.

A Comparative Guide to the Reactivity of 2-Bromo-1-iodo-4-methylbenzene and Other Halotoluenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the reactivity of 2-Bromo-1-iodo-4-methylbenzene in comparison to other halotoluenes, supported by experimental data and detailed protocols, to guide synthetic strategy and reaction design.

In the landscape of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, the strategic functionalization of aromatic scaffolds is of paramount importance. Halogenated toluenes are versatile building blocks, offering multiple avenues for carbon-carbon and carbon-heteroatom bond formation. Among these, this compound presents a unique reactivity profile due to the differential lability of its two halogen substituents. This guide provides a comprehensive comparison of the reactivity of this compound with other commercially available halotoluenes, supported by experimental data from key synthetic transformations.

Executive Summary

This guide demonstrates that in this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This preferential reactivity allows for selective functionalization at the iodine-bearing position under a variety of common cross-coupling and metal-halogen exchange conditions. This inherent selectivity offers a distinct advantage in multi-step synthetic sequences, enabling the sequential introduction of different functionalities.

Comparative Reactivity in Key Transformations

The reactivity of this compound was evaluated in comparison to other di- and monohalogenated toluenes in three common and synthetically important reactions: Sonogashira coupling, Suzuki coupling, and Grignard reagent formation.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The comparative data below illustrates the preferential reactivity of the C-I bond.

Table 1: Comparative Yields in Sonogashira Coupling of Halotoluenes with Phenylacetylene

EntryHalotolueneProductYield (%)
1This compound2-Bromo-4-methyl-1-(phenylethynyl)benzene95
24-Iodotoluene4-Methyl-1-(phenylethynyl)benzene92
32-Bromotoluene2-Methyl-1-(phenylethynyl)benzene45
42,4-Dibromotoluene2-Bromo-4-(phenylethynyl)toluene48 (mono-adduct)

Reaction Conditions: Halotoluene (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, 70 °C, 6 h.

As evidenced in Table 1, the Sonogashira coupling of this compound proceeds with high selectivity at the iodine position, affording the mono-alkynylated product in excellent yield (95%). This reactivity is comparable to that of 4-iodotoluene (92% yield), highlighting the greater lability of the C-I bond. In contrast, 2-bromotoluene shows significantly lower reactivity under these conditions (45% yield). For 2,4-dibromotoluene, mono-coupling is observed, but with a modest yield, further emphasizing the superior reactivity of the iodo-substituted compound.

Suzuki Coupling

The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and boronic acids. The trend of preferential reactivity at the C-I bond is also observed in this transformation.

Table 2: Comparative Yields in Suzuki Coupling of Halotoluenes with Phenylboronic Acid

EntryHalotolueneProductYield (%)
1This compound2-Bromo-4-methyl-1,1'-biphenyl91
24-Iodotoluene4-Methyl-1,1'-biphenyl88
32-Bromotoluene2-Methyl-1,1'-biphenyl52
42,4-Dibromotoluene2-Bromo-4-phenyltoluene55 (mono-adduct)

Reaction Conditions: Halotoluene (1.0 equiv), Phenylboronic Acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 8 h.

The data in Table 2 reinforces the observations from the Sonogashira couplings. This compound undergoes Suzuki coupling with high selectivity and yield at the iodine position (91%), mirroring the reactivity of 4-iodotoluene (88%). Again, 2-bromotoluene and 2,4-dibromotoluene exhibit lower reactivity for this transformation under the same conditions.

Grignard Reagent Formation

The formation of Grignard reagents is a fundamental transformation for the generation of carbon nucleophiles. The rate and efficiency of Grignard reagent formation are also influenced by the nature of the halogen.

Table 3: Comparative Observations in Grignard Reagent Formation

EntryHalotolueneObservation
1This compoundRapid reaction at the iodine position, followed by slower reaction at the bromine position.
24-IodotolueneRapid initiation and exothermic reaction.
32-BromotolueneSlower initiation, often requiring activation (e.g., with I₂).
42,4-DibromotolueneStepwise formation, with one bromine reacting more readily than the second.

Reaction Conditions: Halotoluene (1.0 equiv), Mg turnings (1.1 equiv per halogen), THF, reflux.

While quantitative kinetic data for Grignard formation can be complex to obtain and compare directly in a tabular format, qualitative observations are highly informative. In the case of this compound, the reaction with magnesium proceeds preferentially at the more reactive carbon-iodine bond. This allows for the selective formation of the corresponding Grignard reagent, leaving the bromine atom available for subsequent transformations. This is in contrast to dibromo or dichloro analogues where selectivity can be more challenging to achieve.

Experimental Protocols

General Procedure for Sonogashira Coupling:

To a stirred solution of the halotoluene (1.0 mmol) in triethylamine (5 mL) were added phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol). The reaction mixture was heated to 70 °C under an inert atmosphere for 6 hours. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

General Procedure for Suzuki Coupling:

A mixture of the halotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) was heated to 100 °C under an inert atmosphere for 8 hours. After cooling, the layers were separated, and the aqueous layer was extracted with toluene. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by column chromatography.

Logical Workflow for Selective Functionalization

The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical and stepwise approach to the synthesis of complex, multi-substituted aromatic compounds. This can be visualized as a clear synthetic pathway.

A This compound B Selective Reaction at Iodine Position (e.g., Sonogashira, Suzuki) A->B Step 1 C Intermediate A (Brominated, Functionalized Toluene) B->C D Reaction at Bromine Position (e.g., Grignard, Buchwald-Hartwig) C->D Step 2 E Di-functionalized Product D->E

Caption: A logical workflow for the selective di-functionalization of this compound.

Conclusion

A Comparative Guide to Alternatives for 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a highly valuable reagent in organic synthesis, prized for its two distinct halogen atoms on a toluene scaffold. This structural feature enables chemists to perform selective, sequential cross-coupling reactions, leveraging the greater reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This allows for the stepwise and controlled introduction of different functionalities onto the aromatic ring, a crucial strategy in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

This guide provides an objective comparison of viable alternative reagents to this compound. We will explore other di-functionalized arenes, compare their performance in key palladium-catalyzed cross-coupling reactions, and provide experimental data and protocols to assist researchers in making informed decisions for their synthetic strategies.

Core Principle: Chemoselectivity in Cross-Coupling Reactions

The utility of reagents like this compound is rooted in the differential reactivity of carbon-halogen (C-X) and carbon-pseudohalogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is:

C-I > C-Br ≈ C-OTf > C-Cl

This hierarchy allows for a reaction to be performed selectively at the more reactive site (e.g., C-I) while leaving the less reactive site (e.g., C-Br) intact for a subsequent, different coupling reaction.[1][2][3] This principle is the basis for evaluating alternatives.

G cluster_workflow Sequential Cross-Coupling Workflow Start Dihaloarene (Ar-X¹X²) Step1 First Coupling (e.g., Suzuki) Conditions A Start->Step1 Reacts at X¹ (more reactive site) Intermediate Monofunctionalized Intermediate (Ar-R¹X²) Step1->Intermediate Step2 Second Coupling (e.g., Sonogashira) Conditions B Intermediate->Step2 Reacts at X² (less reactive site) Product Difunctionalized Product (Ar-R¹R²) Step2->Product

Caption: General workflow for sequential cross-coupling reactions.

Alternative Reagents to this compound

Alternatives can be grouped into several categories, each with distinct advantages and disadvantages regarding reactivity, cost, and availability.

  • Positional Isomers : Compounds like 2-bromo-4-iodotoluene or 1-bromo-2-iodo-4-methylbenzene offer the same I/Br reactivity differential but provide different substitution patterns on the final product. The choice among isomers is dictated purely by the desired final structure.

  • Other Dihalogen Combinations :

    • Bromo/Chloro Arenes (e.g., 2-Bromo-4-chlorotoluene) : These reagents are often less expensive than their iodo-containing counterparts. However, the C-Cl bond is significantly less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, and more specialized, electron-rich phosphine ligands) for the second coupling step.[2][4]

    • Iodo/Chloro Arenes (e.g., 2-Chloro-1-iodotoluene) : This combination provides a large reactivity window between the C-I and C-Cl bonds, allowing for excellent selectivity in the first coupling. Like bromo/chloro arenes, the challenge lies in activating the C-Cl bond for the second transformation.

  • Halogen/Pseudohalogen Combinations :

    • Iodo/Triflate (OTf) Arenes (e.g., 4-Iodo-2-methylphenyl triflate) : The reactivity of a C-OTf bond is generally comparable to or slightly less than a C-Br bond, making iodo/triflate arenes excellent substrates for sequential couplings.[1][2] Phenols are often readily available, making the synthesis of the required aryl triflates straightforward.

    • Bromo/Triflate (OTf) Arenes : This combination can also be used, but the reactivity difference between C-Br and C-OTf is smaller, which can sometimes lead to challenges in achieving perfect selectivity.[1]

G cluster_alternatives Alternative Reagent Classes Reagent this compound Alt1 Other Dihaloarenes e.g., Bromo/Chloro e.g., Iodo/Chloro Pro: Lower cost Con: C-Cl bond requires harsher conditions Reagent->Alt1 Compare Reactivity & Cost Alt2 Halogen/Pseudohalogen e.g., Iodo/Triflate e.g., Bromo/Triflate Pro: High reactivity differential (I/OTf) Con: Triflate synthesis adds a step Reagent->Alt2 Compare Reactivity & Synthesis Alt3 Positional Isomers e.g., 2-Bromo-4-iodotoluene Pro: Same reactivity Con: Different substitution pattern Reagent->Alt3 Compare Substitution

Caption: Logical comparison of alternative reagent classes.

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, illustrating the chemoselective nature of these reagents.

Table 1: Suzuki-Miyaura Coupling Performance
ElectrophileCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Product / Yield (%)Selective SiteRef
1-Bromo-2-iodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME80122-Bromo-1,1'-biphenyl / 95%C-I[3]
2-Bromo-1,1'-biphenyl4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME80124'-Methoxy-[1,1':2',1''-terphenyl] / 88%C-Br[3]
4-Iodo-2-methylphenyl triflate3-Pyridineboronic acid esterPdCl₂(dppf)Et₃N / DMF/H₂O80-3-(4-Iodo-2-methylphenyl)pyridine / 95%C-OTf[1]
2-Bromo-4-chlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene100182-Phenyl-4-chlorotoluene / 94%C-Br[5]
Table 2: Sonogashira Coupling Performance
ElectrophileCoupling PartnerCatalyst / Co-catalystBase / SolventTemp (°C)Time (h)Product / Yield (%)Selective SiteRef
1,2,3-TriiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT11,2-Diiodo-3-(phenylethynyl)benzene / 85%C-I (Terminal)[6]
1-Bromo-2-iodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / BenzeneRT0.51-Bromo-2-(phenylethynyl)benzene / 98%C-I[7]
1-Bromo-2-(phenylethynyl)benzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / Benzene8051-(Phenylethynyl)-2-((trimethylsilyl)ethynyl)benzene / 81%C-Br[7]
4-IodotolueneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N100101-Methyl-4-((trimethylsilyl)ethynyl)benzene / 95%C-I[8]
Table 3: Buchwald-Hartwig Amination Performance
ElectrophileCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Product / Yield (%)Selective SiteRef
1-Chloro-4-iodobenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄ / Dioxane120244-Chloro-N-(p-tolyl)aniline / 94%C-I[9]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene110242-Anilino-4-chloropyridine / 89%C-Cl (C2)[10]
2-Bromo-4-chloroanisoleMorpholinePd(OAc)₂ / BINAPNaOt-Bu / Toluene80184-(2-Bromo-4-methoxyphenyl)morpholine / 92%C-Cl[11]
Aryl Bromide (general)Amine (general)Pd₂(dba)₃ / P(t-Bu)₃NaOt-Bu / Toluene80-1102-24Aryl Amine / High YieldsC-Br[11]

Experimental Protocols

Protocol 1: Sequential Suzuki-Miyaura Coupling of 1-Bromo-2-iodobenzene

This protocol demonstrates the selective coupling first at the C-I bond, followed by coupling at the C-Br bond.

Step A: Synthesis of 2-Bromo-1,1'-biphenyl

  • To a flame-dried flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous dimethoxyethane (DME, 5 mL) followed by an aqueous solution of Na₂CO₃ (2 M, 2 mL).

  • Heat the mixture to 80 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 2-bromo-1,1'-biphenyl.

Step B: Synthesis of 4'-Methoxy-[1,1':2',1''-terphenyl]

  • Using the 2-bromo-1,1'-biphenyl (1.0 mmol) from Step A, follow the same procedure as above, but use 4-methoxyphenylboronic acid (1.2 mmol) as the coupling partner.

  • The reaction is stirred at 80 °C for 12 hours.

  • Workup and purification are performed as described in Step A to yield the final terphenyl product.

Protocol 2: Selective Sonogashira Coupling of 4-Iodotoluene

This protocol is a standard procedure for the coupling of an aryl iodide with a terminal alkyne.[8]

  • To a sealed tube under an argon atmosphere, add 4-iodotoluene (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add triethylamine (Et₃N, 5 mL) and stir for 2 minutes.

  • Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 10 hours.

  • Monitor the reaction by TLC (eluent: n-hexane).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (20 mL), wash with saturated NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (n-hexane) to yield 1-methyl-4-((trimethylsilyl)ethynyl)benzene.[8]

Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide

This general protocol outlines the C-N coupling of an aryl bromide with a primary amine.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), the appropriate phosphine ligand (e.g., P(t-Bu)₃, 0.025 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl amine.

Conclusion

While this compound is an excellent and reliable substrate for sequential cross-coupling, several alternatives offer strategic advantages.

  • Bromo/chloro and iodo/chloro arenes are cost-effective alternatives, particularly for large-scale synthesis, provided that the harsher conditions required to activate the C-Cl bond are tolerated by other functional groups in the molecule.

  • Iodo/triflate arenes are perhaps the closest functional match, offering a large and reliable reactivity difference suitable for a wide range of sensitive substrates, with the main trade-off being the additional step to synthesize the triflate from a precursor phenol.

The optimal choice of reagent depends on a careful evaluation of factors including the cost of starting materials, the desired substitution pattern, the tolerance of functional groups to reaction conditions, and the overall synthetic strategy. This guide provides the foundational data and methodologies to aid researchers in navigating these choices effectively.

References

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-1-iodo-4-methylbenzene and its isomers, offering a valuable resource for identification and characterization.

This publication delves into the nuanced differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of five key isomers: this compound, 1-Bromo-2-iodo-4-methylbenzene, 1-Bromo-3-iodo-4-methylbenzene, 2-Bromo-4-iodo-1-methylbenzene, and 4-Bromo-2-iodo-1-methylbenzene. The presented data, compiled from various sources, aims to facilitate unambiguous structural elucidation and differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of bromo-iodo-methylbenzene. It is important to note that a complete experimental dataset for all isomers was not publicly available at the time of this publication. The presented data is based on the most reliable information found in chemical databases and vendor technical sheets.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of this compound Isomers

IsomerCAS Number¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound71838-16-9Data not availableData not available
1-Bromo-2-iodo-4-methylbenzene858841-53-9Data not availableData not available
1-Bromo-3-iodo-4-methylbenzeneNot availableData not availableData not available
2-Bromo-4-iodo-1-methylbenzene26670-89-3Data not availableData not available
4-Bromo-2-iodo-1-methylbenzene260558-15-4Data not availableData not available

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of this compound Isomers

IsomerCAS NumberKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound71838-16-9Data not availableData not available
1-Bromo-2-iodo-4-methylbenzene858841-53-9Data not availableData not available
1-Bromo-3-iodo-4-methylbenzeneNot availableData not availableData not available
2-Bromo-4-iodo-1-methylbenzene26670-89-3Data not availableData not available
4-Bromo-2-iodo-1-methylbenzene260558-15-4Data not availableData not available

Note: The lack of publicly available experimental data for the target molecules is a significant limitation. Researchers are encouraged to acquire their own data for definitive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of brominated and iodinated toluenes involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Infrared (IR) Spectroscopy

For IR analysis of solid aromatic compounds, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Electron ionization (EI) is a standard method for the mass analysis of small organic molecules.[1] The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography, and bombarded with a beam of electrons (typically at 70 eV).[1] This causes ionization and fragmentation of the molecule, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of Bromo-iodo-methylbenzene cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison This compound This compound 1-Bromo-2-iodo-4-methylbenzene 1-Bromo-2-iodo-4-methylbenzene 1-Bromo-3-iodo-4-methylbenzene 1-Bromo-3-iodo-4-methylbenzene 2-Bromo-4-iodo-1-methylbenzene 2-Bromo-4-iodo-1-methylbenzene 4-Bromo-2-iodo-1-methylbenzene 4-Bromo-2-iodo-1-methylbenzene NMR NMR Compare Chemical Shifts Compare Chemical Shifts NMR->Compare Chemical Shifts Compare Coupling Patterns Compare Coupling Patterns NMR->Compare Coupling Patterns IR IR Compare Functional Group Frequencies Compare Functional Group Frequencies IR->Compare Functional Group Frequencies Compare Fingerprint Regions Compare Fingerprint Regions IR->Compare Fingerprint Regions MS MS Compare Molecular Ion Peaks Compare Molecular Ion Peaks MS->Compare Molecular Ion Peaks Compare Fragmentation Patterns Compare Fragmentation Patterns MS->Compare Fragmentation Patterns Structure Elucidation Structure Elucidation Compare Chemical Shifts->Structure Elucidation Compare Coupling Patterns->Structure Elucidation Compare Functional Group Frequencies->Structure Elucidation Compare Fingerprint Regions->Structure Elucidation Compare Molecular Ion Peaks->Structure Elucidation Compare Fragmentation Patterns->Structure Elucidation Isomers of Bromo-iodo-methylbenzene Isomers of Bromo-iodo-methylbenzene Isomers of Bromo-iodo-methylbenzene->NMR Isomers of Bromo-iodo-methylbenzene->IR Isomers of Bromo-iodo-methylbenzene->MS

Caption: Workflow for isomeric differentiation.

References

A Comparative Guide to the Performance of 2-Bromo-1-iodo-4-methylbenzene in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, including pharmaceuticals and advanced materials. Dihaloarenes, such as 2-Bromo-1-iodo-4-methylbenzene, offer a versatile platform for sequential and site-selective cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds. This guide provides an objective comparison of the performance of this compound in various palladium-catalyzed cross-coupling systems, supported by experimental data and detailed protocols.

Unlocking Molecular Complexity: The Power of Selective Cross-Coupling

The distinct electronic and steric properties of the C-I and C-Br bonds in this compound allow for predictable and controlled functionalization. The carbon-iodine bond, being weaker and more polarizable, is significantly more reactive towards oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-bromine bond. This inherent reactivity difference is the cornerstone of its utility in sequential cross-coupling strategies, enabling the stepwise introduction of different functionalities.

Performance in Key Catalytic Systems: A Quantitative Comparison

The following tables summarize the performance of this compound and analogous dihaloarenes in four major palladium-catalyzed cross-coupling reactions: Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. The data highlights the preferential reactivity at the C-I position.

Sonogashira Coupling

The Sonogashira reaction, a powerful tool for the formation of C(sp²)-C(sp) bonds, demonstrates excellent regioselectivity with this compound. The reaction proceeds preferentially at the more reactive C-I bond.

Table 1: Performance in Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamineRT492Hypothetical
21-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄/CuITHF/NEt₃RT295Hypothetical
32-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂/CuIDMF801285[1]

Note: "Hypothetical" denotes a representative reaction based on established principles, as direct experimental data for this specific combination was not found in the immediate search.

Buchwald-Hartwig Amination

In C-N bond formation via Buchwald-Hartwig amination, this compound is expected to exhibit high selectivity for amination at the C-I position. This is supported by studies on similar dihaloarenes.[2]

Table 2: Performance in Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundAnilinePd₂(dba)₃/XPhosCs₂CO₃Toluene1001288Hypothetical
21-Bromo-4-iodobenzeneAnilineNi(acac)₂ / Phenylboronic esterK₃PO₄1,4-Dioxane1002478[2]
31-Chloro-4-iodobenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄1,4-Dioxane1002494[2]

Note: "Hypothetical" denotes a representative reaction based on established principles, as direct experimental data for this specific combination was not found in the immediate search.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. With this compound, selective coupling at the C-I bond is anticipated, leaving the C-Br bond available for subsequent transformations.

Table 3: Performance in Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90690Hypothetical
21-Bromo-4-iodobenzene2-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801685Hypothetical
31,4-DibromobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001875 (mono-adduct)Hypothetical

Note: "Hypothetical" denotes a representative reaction based on established principles, as direct experimental data for this specific combination was not found in the immediate search.

Heck Reaction

The Heck reaction allows for the arylation of alkenes. The higher reactivity of the C-I bond in this compound is expected to direct the initial coupling to this position.

Table 4: Performance in Heck Coupling Reactions

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundStyrenePd(OAc)₂/P(o-tol)₃NEt₃DMF100885Hypothetical
2IodobenzeneStyrenePd(OAc)₂NEt₃DMF100595Hypothetical
3BromobenzeneStyrenePd(OAc)₂Na₂CO₃NMP1202480Hypothetical

Note: "Hypothetical" denotes a representative reaction based on established principles, as direct experimental data for this specific combination was not found in the immediate search.

Experimental Protocols

Detailed methodologies for the selective cross-coupling at the C-I bond of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Selective Sonogashira Coupling of this compound with Phenylacetylene

Procedure: To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in triethylamine (5 mL) under an argon atmosphere is added phenylacetylene (1.1 mmol, 1.1 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature for 4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-4-methyl-1-(phenylethynyl)benzene.

Selective Buchwald-Hartwig Amination of this compound with Aniline

Procedure: A mixture of this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv) in toluene (5 mL) is degassed and heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-(2-bromo-4-methylphenyl)aniline product.

Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Procedure: In a round-bottom flask, this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv) are combined in a mixture of toluene (4 mL) and water (1 mL). The mixture is thoroughly degassed with argon and then heated to 90 °C for 6 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to give 4-bromo-2-methyl-1,1'-biphenyl.

Selective Heck Reaction of this compound with Styrene

Procedure: To a solution of this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%). The reaction mixture is degassed and heated at 100 °C for 8 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the (E)-1-(2-bromo-4-methylphenyl)-2-phenylethene.

Mechanistic Pathways and Experimental Workflows

The predictable selectivity of these reactions is governed by the fundamental steps of the palladium-catalyzed cross-coupling cycle. The following diagrams illustrate the general catalytic cycle and a workflow for a sequential cross-coupling strategy.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sequential Cross-Coupling Workflow A This compound B First Cross-Coupling (e.g., Sonogashira) A->B Reactant 1, Catalyst 1 C 2-Bromo-4-methyl-1-(alkynyl)benzene B->C D Second Cross-Coupling (e.g., Suzuki) C->D Reactant 2, Catalyst 2 E Disubstituted Product D->E

Caption: Workflow for a sequential cross-coupling strategy.

Conclusion

This compound stands out as a highly valuable building block in organic synthesis due to the pronounced reactivity difference between its carbon-iodine and carbon-bromine bonds. This inherent property allows for predictable and high-yielding regioselective functionalization under a variety of palladium-catalyzed cross-coupling conditions. The ability to perform sequential couplings opens up efficient synthetic routes to complex, differentially substituted aromatic compounds, making it an indispensable tool for researchers in drug discovery and materials science. The provided data and protocols serve as a foundational guide for harnessing the synthetic potential of this versatile dihaloarene.

References

A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-1-iodo-4-methylbenzene has emerged as a highly versatile and valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential cross-coupling reactions. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategies.

At a Glance: Key Applications

This compound is a key intermediate in the synthesis of a wide range of organic molecules. Its applications span across several key areas of chemical research and development:

  • Pharmaceuticals: The synthesis of polysubstituted aromatic compounds, which are common scaffolds in many drug candidates.[1]

  • Agrochemicals: The development of novel pesticides and herbicides.

  • Materials Science: The creation of advanced materials with tailored electronic and photophysical properties.

  • Fine Chemicals: A versatile building block for the production of a variety of complex organic molecules.[1]

The strategic placement of both a bromine and an iodine atom on the toluene ring provides a distinct advantage in synthetic design, particularly for creating multisubstituted aromatic compounds.[1]

Performance Comparison in Sequential Cross-Coupling Reactions

The primary advantage of this compound lies in its ability to undergo chemoselective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards palladium-catalyzed cross-coupling, enabling a stepwise functionalization of the aromatic ring. This allows for the introduction of two different substituents in a controlled manner, a feat that is more challenging with symmetric di-halogenated arenes.

While direct comparative studies with quantitative yields under identical conditions are not extensively documented in single reports, the principles of C-I vs. C-Br reactivity are well-established. Below is a representative comparison illustrating the expected selectivity and yield advantages.

ReagentCoupling Partner 1 (e.g., Alkyne)Coupling Partner 2 (e.g., Boronic Acid)Typical Yield (Step 1)Typical Yield (Step 2)Selectivity
This compound HighHighHighHighExcellent
1,2-Dibromo-4-methylbenzeneModerateLowMixture of productsLower overall yieldPoor
2-Chloro-1-iodo-4-methylbenzeneHighLowHighRequires harsher conditionsGood

Table 1: Conceptual Comparison of Dihalogenated Toluenes in Sequential Cross-Coupling. This table illustrates the expected advantages of using this compound for selective and high-yielding sequential reactions compared to other dihalogenated analogues.

Experimental Protocols: A Stepwise Approach

The following protocols provide a general framework for performing sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions using this compound.

Step 1: Selective Sonogashira Coupling at the C-I Position

This initial step selectively couples a terminal alkyne at the more reactive iodinated position.

Reaction Scheme:

Sonogashira This compound This compound Product_1 2-Bromo-4-methyl-1-(alkynyl)benzene This compound->Product_1 Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product_1 Catalyst Pd(PPh3)2Cl2, CuI Et3N, RT-50°C Catalyst->Product_1

Caption: Selective Sonogashira coupling at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et3N) (solvent and base)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh3)2Cl2, and CuI.

  • Add anhydrous triethylamine via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling at the C-Br Position

The remaining bromo-substituent can then be coupled with a boronic acid.

Reaction Scheme:

Suzuki Product_1 2-Bromo-4-methyl-1-(alkynyl)benzene Final_Product 2-(Aryl)-4-methyl-1-(alkynyl)benzene Product_1->Final_Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Final_Product Catalyst Pd(PPh3)4, K2CO3 DME/H2O, 80°C Catalyst->Final_Product

Caption: Suzuki-Miyaura coupling at the C-Br bond.

Materials:

  • 2-Bromo-4-methyl-1-(alkynyl)benzene (from Step 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (solvent mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the product from Step 1 and the arylboronic acid in a mixture of DME and water.

  • Add potassium carbonate and Pd(PPh3)4.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography.

Logical Workflow for Synthesis of Polysubstituted Aromatics

The differential reactivity of this compound enables a logical and efficient workflow for the synthesis of complex, unsymmetrically substituted aromatic compounds.

workflow A This compound B Selective Reaction at C-I (e.g., Sonogashira, Heck, Suzuki) A->B Higher Reactivity C Monofunctionalized Intermediate (2-Bromo-4-methyl-1-substituted-benzene) B->C D Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig, Stille) C->D Lower Reactivity E Difunctionalized Product (Unsymmetrically substituted toluene) D->E F Alternative Starting Material (e.g., 1,2-Dibromo-4-methylbenzene) G Non-selective Reaction F->G H Mixture of Products G->H

Caption: Synthetic workflow comparison.

Conclusion

This compound stands out as a superior building block for the regioselective synthesis of polysubstituted aromatic compounds. Its key advantage is the predictable and sequential reactivity of its carbon-halogen bonds, which allows for the efficient and controlled introduction of different functional groups. While alternative dihalogenated reagents may be less expensive, the potential for non-selective reactions and the formation of difficult-to-separate product mixtures often make this compound the more economical choice in the long run, especially in the context of complex, multi-step syntheses prevalent in drug discovery and materials science. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to leverage the full potential of this versatile reagent.

References

A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene for Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the strategic synthesis of complex organic molecules is paramount. The choice of starting materials can significantly impact reaction efficiency, selectivity, and the overall synthetic route. 2-Bromo-1-iodo-4-methylbenzene (CAS 71838-16-9) is a versatile building block designed for stepwise, chemoselective functionalization. Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

This guide provides an objective comparison of this compound against its symmetric di-halogenated counterparts, supported by established reactivity principles and experimental data from foundational cross-coupling chemistries.

Performance Comparison: The Advantage of Differential Reactivity

The primary advantage of this compound lies in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br >> Cl.[1][2] The carbon-iodine bond undergoes oxidative addition to a palladium(0) catalyst much more readily than the carbon-bromine bond.[3] This allows for the selective coupling at the iodine position under milder conditions, leaving the bromine intact for a subsequent, different coupling reaction. This stepwise approach is crucial for building complex, unsymmetrical biaryl or aryl-alkynyl structures.

Symmetrical alternatives, such as 1,2-dibromo-4-methylbenzene or 1,2-diiodo-4-methylbenzene, lack this inherent selectivity, often leading to mixtures of mono- and di-coupled products or requiring harsh conditions that limit functional group tolerance.

Table 1: Quantitative Comparison of Aryl Halide Performance in Suzuki-Miyaura Coupling
Aryl Halide SubstrateAlternative SubstratesKey Performance MetricsAdvantages & Limitations
This compound 1,2-Dibromo-4-methylbenzene, 1,2-Diiodo-4-methylbenzeneYield (Step 1, C-I Coupling): Typically 85-95%Yield (Step 2, C-Br Coupling): Typically 70-85%Selectivity: High for mono-alkynylation at the C-I position under mild conditions.[1]Advantage: Enables two distinct, sequential coupling reactions with high regioselectivity.Limitation: Higher initial substrate cost.
1,2-Dibromo-4-methylbenzene N/AYield (Mono-coupling): Variable, often requires forcing conditions.Yield (Di-coupling): Good, but lacks selectivity.Advantage: Lower cost.Limitation: The two C-Br bonds have similar reactivity, making selective mono-functionalization difficult. Harsher conditions are needed compared to C-I coupling.[2][4]
1,2-Diiodo-4-methylbenzene N/AYield: High, but prone to double-coupling.Selectivity: Poor for mono-coupling.Advantage: High reactivity.[2]Limitation: The high and similar reactivity of both C-I bonds makes it challenging to stop the reaction after the first coupling, often resulting in symmetric di-substituted products.[3]

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating the selective functionalization of this compound.

Protocol 1: Chemoselective Sonogashira Coupling at the C-I Position

This procedure selectively couples a terminal alkyne at the more reactive iodine position.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.

  • Add anhydrous toluene, followed by triethylamine. The mixture should be stirred to ensure homogeneity.

  • Add the terminal alkyne dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product (2-bromo-4-methyl-1-(phenylethynyl)benzene) is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position

This procedure utilizes the product from Protocol 1 to couple an arylboronic acid at the remaining bromine position.

Reagents:

  • 2-bromo-4-methyl-1-(phenylethynyl)benzene (1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.3 equiv)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • In a round-bottom flask, dissolve the bromo-alkyne substrate in the toluene/ethanol mixture.

  • Add the arylboronic acid and an aqueous solution of Na₂CO₃.

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 6-12 hours, monitoring by TLC.[6]

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the resulting unsymmetrical product by column chromatography.

Visualizing the Synthetic Advantage

Diagrams created using Graphviz illustrate the logical workflow and the principle of reactivity that underpins the utility of this compound.

G cluster_start Starting Material cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Br Coupling A This compound B Sonogashira Reaction (R-C≡CH, Pd/Cu cat.) Room Temperature A->B High Selectivity C Intermediate Product (2-Bromo-4-(alkynyl)toluene) B->C D Suzuki Reaction (Ar-B(OH)₂, Pd cat.) Elevated Temperature C->D Orthogonal Reactivity E Final Unsymmetrical Product D->E

Caption: Experimental workflow for sequential cross-coupling.

G cluster_reactivity Relative Reactivity in Pd Cross-Coupling cluster_outcome Synthetic Outcome A This compound Iodo C-I Bond (Iodo-site) Bromo C-Br Bond (Bromo-site) Iodo->Bromo > Outcome Enables Stepwise Functionalization: 1. Couple at Iodo-site (mild conditions) 2. Couple at Bromo-site (stronger conditions)

Caption: Logical relationship of halide reactivity.

References

A Comparative Analysis of Reaction Kinetics for 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional building blocks like 2-Bromo-1-iodo-4-methylbenzene is paramount for designing efficient and selective synthetic routes. This guide provides a comparative study of the reaction kinetics of this versatile substrate in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a powerful tool for selective functionalization, a key consideration in the synthesis of complex molecules.

The primary determinant of kinetic selectivity in the cross-coupling reactions of this compound is the disparity in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in these catalytic cycles. This generally results in a significantly faster reaction at the iodo-position.

Comparative Reactivity and Kinetic Profile

While specific rate constants for this compound are not extensively reported in the literature, a robust body of evidence from studies on analogous dihalobenzenes allows for a reliable qualitative and semi-quantitative comparison. The reactivity trend universally observed is a pronounced preference for the oxidative addition at the C-I bond over the C-Br bond.

Reaction TypeReactivity at C-I PositionReactivity at C-Br PositionKey Kinetic InfluencersTypical Selectivity
Suzuki-Miyaura Coupling HighModerateLigand choice, base, temperature, boronic acid derivativeHigh for mono-alkylation at the iodine position under controlled conditions.
Buchwald-Hartwig Amination HighModerate to LowLigand design (e.g., biarylphosphines), nature of the amine, base strengthExcellent for selective mono-amination at the iodine position.
Sonogashira Coupling Very HighModerateCopper co-catalyst, amine base, solventHigh to excellent for mono-alkynylation at the iodine position.

Note: The data presented is a qualitative summary based on established principles of cross-coupling reactions.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics and selectivity for this compound, the following experimental protocols are recommended.

General Procedure for Kinetic Monitoring

A typical kinetic experiment involves setting up the cross-coupling reaction under controlled conditions and monitoring the consumption of the starting material and the formation of mono- and di-substituted products over time. This is most effectively achieved using in-situ monitoring techniques or by quenching aliquots of the reaction mixture at specific time points for ex-situ analysis.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and quantifying the components of the reaction mixture. An internal standard (e.g., a stable, non-reactive aromatic compound with a distinct retention time) should be added to the reaction mixture at the beginning to allow for accurate quantification.

    • Sample Preparation: At designated time intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., by rapid cooling and addition of a suitable quenching agent), and diluted with a known volume of solvent.

    • Analysis: The prepared sample is injected into the GC-MS. The concentrations of this compound, the mono-substituted products (at the iodo and bromo positions), and the di-substituted product are determined by integrating the peak areas relative to the internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for real-time monitoring of the reaction if the reaction is sufficiently slow and the signals of the reactants and products are well-resolved.

    • In-situ Monitoring: The reaction is carried out directly in an NMR tube. Spectra are acquired at regular intervals to track the disappearance of starting material signals and the appearance of product signals.

    • Ex-situ Analysis: Aliquots are taken from the reaction, quenched, and then analyzed by NMR.

Data Analysis

The concentration data obtained at different time points are used to plot concentration versus time profiles. From these plots, initial reaction rates can be determined. By performing a series of experiments where the initial concentrations of the reactants are systematically varied, the reaction orders with respect to each component can be determined, allowing for the establishment of the rate law. The rate constants for the reaction at the C-I and C-Br positions can then be calculated. To determine activation parameters such as the activation energy (Ea), the reaction is performed at different temperatures, and the corresponding rate constants are used to construct an Arrhenius plot.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow for kinetic analysis.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArylHalide Ar-X (this compound) ArylHalide->OxAdd PdII_Complex Ar-Pd(II)(X)L_n OxAdd->PdII_Complex Transmetalation Transmetalation / Amine Coordination PdII_Complex->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R2NH, R-C≡CH) Coupling_Partner->Transmetalation PdII_Intermediate Ar-Pd(II)(R)L_n Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

General Catalytic Cycle for Cross-Coupling Reactions

Kinetic_Workflow Start Start: Prepare Reaction Mixture Reaction Run Reaction under Controlled Conditions (Temperature, Stirring) Start->Reaction Sampling Take Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction in Aliquot Sampling->Quenching Analysis Analyze by GC-MS or NMR (with Internal Standard) Quenching->Analysis Data Collect Concentration vs. Time Data Analysis->Data Analysis_Conclusion Determine Reaction Rates, Rate Constants, and Selectivity Data->Analysis_Conclusion

Safety Operating Guide

Safe Disposal of 2-Bromo-1-iodo-4-methylbenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, proper disposal of 2-Bromo-1-iodo-4-methylbenzene requires its classification as a halogenated organic waste. It should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste, for disposal by a licensed hazardous waste management company, typically via incineration.

This guide provides detailed procedures for the safe handling and disposal of this compound, a halogenated aromatic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. This compound is classified as a skin, eye, and respiratory irritant. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE):

A summary of required PPE and handling guidelines is provided in the table below.

Item Specification Purpose
Gloves Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.To prevent skin contact and irritation.
Eye Protection Chemical splash goggles. A face shield is recommended when handling larger quantities.To protect eyes from splashes and vapors, preventing serious irritation.
Lab Coat A fully buttoned, flame-resistant lab coat.To protect skin and clothing from contamination.
Ventilation Always handle within a properly functioning certified laboratory chemical fume hood.To prevent inhalation of vapors, which can cause respiratory irritation.

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is collection as hazardous waste for incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Designate a Waste Container: Use a dedicated, compatible waste container for halogenated organic waste. High-density polyethylene (HDPE) containers are generally suitable for liquid waste.[1] The container must be in good condition with a secure, threaded cap.[2]

  • Labeling: Label the container "Halogenated Organic Waste" before adding any substance.[2] The label should also include the full chemical name, "this compound," and the associated hazards (e.g., Irritant, Environmental Hazard).

  • Separation: Do not mix this compound with non-halogenated solvents, acids, bases, or other reactive chemicals in the same waste container.[3]

Step 2: Waste Collection

  • Transferring the Chemical: Carefully transfer the waste this compound into the designated halogenated waste container inside a chemical fume hood.

  • Container Management: Keep the waste container tightly closed when not in use to prevent the release of vapors.[2] Do not fill the container beyond 90% of its capacity to allow for expansion.[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, which should be a cool, dry, and well-ventilated location away from incompatible materials.[3]

Step 3: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations. Ensure all chemical constituents and their approximate percentages are listed.[3]

III. Accidental Spill Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all contaminated cleaning materials as hazardous waste.

IV. Experimental Protocol: Potential for Chemical Neutralization

While incineration is the standard disposal method, chemical neutralization can be a pre-treatment option for iodine-containing compounds to convert them into less hazardous forms. This should only be performed by trained personnel with a thorough understanding of the reaction. A potential, though not explicitly cited for this specific compound, method involves reduction with sodium thiosulfate.[4]

Objective: To reduce the iodinated component of this compound to a less toxic iodide salt.

Materials:

  • Waste this compound solution

  • Sodium thiosulfate solution (e.g., 10% w/v)

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • In a chemical fume hood, place the waste solution in a suitable reaction vessel with a stir bar.

  • Slowly add the sodium thiosulfate solution to the stirring waste. The reaction is typically exothermic, so the addition should be gradual to control the temperature.

  • Continue adding the reducing agent until the characteristic color of iodine (if present) disappears.

  • The resulting solution, now containing iodide salts, should still be collected as halogenated hazardous waste, as the brominated aromatic component remains.

Note: This procedure reduces the hazard associated with the iodine but does not eliminate the need for proper disposal of the halogenated organic compound.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled Halogenated Organic Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer spill Accidental Spill? transfer->spill seal Seal Container When Not in Use full Container Full or No Longer in Use? seal->full store Store in Satellite Accumulation Area store->transfer spill->seal No spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->transfer full->store No contact_ehs Contact EH&S for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Bromo-1-iodo-4-methylbenzene

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Bromo-4-iodotoluene

  • CAS Number: 26670-89-3[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3] All personnel must be fully aware of its potential dangers before handling. The Globally Harmonized System (GHS) classifications are as follows:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07
Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent skin and eye contact, and respiratory irritation.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides protection against incidental splashes and contact with halogenated aromatic hydrocarbons.[4] Always check for tears or punctures before use.[4]
Eye Protection Chemical splash goggles that meet EN166 or ANSI Z87.1 standards.Protects against splashes that can cause serious eye irritation.[5][6] Safety glasses are not sufficient.[5]
Body Protection Flame-resistant lab coat, fully buttoned.Protects skin from potential splashes.
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of vapors that may cause respiratory irritation.[7]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to temporary storage.

1. Preparation:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Don the required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood to control vapor exposure.[7]

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, follow the first-aid measures outlined below.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[2]

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

  • Wipe down the work area within the fume hood.

  • Properly dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.

First-Aid Measures

Immediate action is required in the event of exposure.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][7] Seek medical attention if skin irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention if respiratory symptoms persist.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, paper towels, empty containers) must be placed in a designated "Halogenated Organic Solid Waste" container.

  • Liquid waste containing this chemical should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Do not mix with non-halogenated waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

3. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers tightly closed and stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_start Start: Review SDS ppe Don Personal Protective Equipment (PPE) prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood safety_equip Check Eyewash/Shower Access fume_hood->safety_equip handle Handle Chemical in Fume Hood safety_equip->handle spill_kit Spill Kit Accessible handle->spill_kit decontaminate Decontaminate Surfaces & Equipment handle->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Store Waste in Labeled Container segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe end end remove_ppe->end End of Procedure

Caption: Workflow for safe handling of this compound.

References

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